1-Benzyl-5-chloro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
92433-38-0 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-benzyl-5-chloroindole |
InChI |
InChI=1S/C15H12ClN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
IZIBDDKCIGGIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Benzyl-5-chloro-1H-indole chemical structure and properties
An In-depth Technical Guide to 1-Benzyl-5-chloro-1H-indole: Synthesis, Properties, and Applications
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a privileged scaffold in drug discovery.[4] This guide focuses on a specific, synthetically valuable derivative: 1-Benzyl-5-chloro-1H-indole . The introduction of a benzyl group at the N-1 position and a chlorine atom at the C-5 position significantly modulates the molecule's physicochemical properties and biological activity, making it a key intermediate and pharmacophore in the development of novel therapeutics.[5]
This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, detailed spectral characterization, and its applications as a versatile building block. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Chemical Structure and Physicochemical Properties
The structural architecture of 1-Benzyl-5-chloro-1H-indole consists of a bicyclic indole core, where the benzene ring is substituted with a chlorine atom at the C-5 position. The nitrogen atom of the pyrrole ring is protected by a benzyl group. This N-benzylation is a common strategy to enhance lipophilicity and introduce specific steric and electronic interactions with biological targets.
IUPAC Name: 1-benzyl-5-chloro-1H-indole
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92433-38-0 | [6] |
| Molecular Formula | C₁₅H₁₂ClN | [6] |
| Molecular Weight | 241.72 g/mol | [6] |
| Physical State | Liquid | [6] |
| LogP (Predicted) | 4.62 |[7] |
Synthesis and Purification
The most direct and widely adopted method for preparing 1-Benzyl-5-chloro-1H-indole is through the N-alkylation of 5-chloro-1H-indole with a suitable benzylating agent. This reaction is a robust and high-yielding transformation fundamental to the synthesis of many N-substituted indole derivatives.[1]
Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated indole nitrogen attacks the electrophilic benzylic carbon of benzyl chloride. The use of a base is critical for deprotonating the indole N-H, thereby generating the more nucleophilic indolate anion.
Caption: Synthetic workflow for 1-Benzyl-5-chloro-1H-indole.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-benzylation of indole scaffolds.[5] It is designed to be a self-validating system where reaction progress can be easily monitored.
Materials:
-
5-Chloro-1H-indole (1.0 eq)
-
Benzyl chloride (1.1 eq) or Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indole (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The choice of a moderately strong, non-nucleophilic base like K₂CO₃ is crucial to deprotonate the indole nitrogen without competing in the substitution reaction.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
Reaction & Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-chloro-1H-indole spot and the appearance of a new, less polar product spot.
-
Quenching & Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the organic product and dissolves the inorganic salts. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF and inorganic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-Benzyl-5-chloro-1H-indole.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected spectral data are inferred from published data for structurally related 5-chloro-indole and N-benzyl-indole derivatives.[4][8][9]
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
|---|---|---|
| ¹H NMR | Phenyl-H (Benzyl) | δ 7.20-7.40 ppm (m, 5H) |
| CH₂ (Benzyl) | δ ~5.3-5.5 ppm (s, 2H) | |
| Indole H-4 | δ ~7.6 ppm (d) | |
| Indole H-7 | δ ~7.2-7.4 ppm (d) | |
| Indole H-6 | δ ~7.1-7.2 ppm (dd) | |
| Indole H-2 | δ ~7.1-7.3 ppm (d) | |
| Indole H-3 | δ ~6.4-6.5 ppm (d) | |
| ¹³C NMR | Aromatic Carbons | δ 110-140 ppm |
| CH₂ (Benzyl) | δ ~50.5 ppm | |
| C-Cl (Indole C-5) | δ ~125 ppm | |
| IR | C-H stretch (aromatic) | ~3050-3150 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| C-Cl stretch | ~700-800 cm⁻¹ |
| MS (ESI) | [M+H]⁺ | m/z 242.07 |
Note: NMR shifts are reported in ppm relative to TMS and are solvent-dependent. The provided values are estimations based on typical spectra in CDCl₃ or DMSO-d₆.[4][8]
Applications in Research and Drug Discovery
1-Benzyl-5-chloro-1H-indole is not typically an end-product but rather a versatile intermediate for constructing more complex, biologically active molecules.[10][11] The indole scaffold is a known pharmacophore, and modifications at the N-1, C-3, and C-5 positions are common strategies in medicinal chemistry to tune activity and selectivity.[5][12]
-
Scaffold for Anticancer Agents: The 1-benzyl-1H-indol-5-yl core is a feature in compounds designed as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5]
-
Precursor for Enzyme Inhibitors: Derivatives have been synthesized and evaluated as potent inhibitors of enzymes like VEGFR-2 kinase and tyrosinase.[5]
-
Building Block for Functional Materials: Indole derivatives are also explored in materials science for their electronic and photophysical properties.
Caption: Role as a versatile intermediate in drug discovery.
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory. The safety profile is based on data for the parent compound, 5-chloroindole, and the benzylating agent, benzyl chloride, which is a known hazardous substance.[13][14][15]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text |
|---|---|---|
| Hazard | H302 | Harmful if swallowed.[13] |
| H315 | Causes skin irritation.[13] | |
| H317 | May cause an allergic skin reaction.[13] | |
| H318 | Causes serious eye damage.[13] | |
| H331 | Toxic if inhaled.[13] | |
| H335 | May cause respiratory irritation.[13] | |
| H350 | May cause cancer.[13] | |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[13] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| | P308 + P313 | IF exposed or concerned: Get medical advice/attention.[13] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, bases, and metals.
Conclusion
1-Benzyl-5-chloro-1H-indole is a synthetically accessible and highly valuable heterocyclic building block. Its preparation via N-benzylation is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The strategic placement of the benzyl and chloro substituents makes it an important scaffold for generating libraries of diverse compounds, leading to the discovery of potent agents for various therapeutic targets, particularly in oncology. Adherence to strict safety protocols is essential when handling this compound and its precursors.
References
A complete list of all sources cited in this guide is provided below for verification.
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- Chemspace. (n.d.). 5-chloro-1-[(2-chlorophenyl)methyl]-2,3-dihydro-1H-indole-2,3-dione.
- Journal of Basic and Applied Research in Biomedicine. (2016, June 23). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.
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- ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.
- Moshang Chemical. (2013, April 05). 1-benzyl-5-chloro-1H-indole-3-carbonitrile.
- RSC Publishing. (2024, September 06). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
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- RSC Publishing. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents.
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- MDPI. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
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- Journal of Chemical Health Risks. (2024, February 02). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.
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The Therapeutic Potential of 1-Benzyl-5-Chloroindole Derivatives: A Technical Guide for Drug Development Professionals
Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic substitution of this scaffold offers a powerful approach to modulate biological activity. This guide focuses on the 1-benzyl-5-chloroindole core, a pharmacophore of significant interest due to its demonstrated potential across several critical therapeutic areas. By combining the lipophilic benzyl group at the N-1 position with an electron-withdrawing chlorine atom at the C-5 position, derivatives of this scaffold have been shown to exhibit potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This document provides an in-depth analysis of the synthetic strategies, mechanisms of action, and key experimental protocols associated with these derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in both natural products and synthetic drugs.[1] Its unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for interacting with a wide range of biological targets.[2] Many approved drugs, including the anti-inflammatory indomethacin and the β-blocker pindolol, feature the indole core, highlighting its therapeutic relevance.[1] The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The 1-Benzyl-5-Chloroindole Pharmacophore: A Strategic Design
The specific scaffold of 1-benzyl-5-chloroindole combines two key structural features that enhance its therapeutic potential.
-
The N-1 Benzyl Group: The introduction of a benzyl group at the indole nitrogen significantly increases the molecule's lipophilicity. This modification can enhance cell membrane permeability and allow the compound to access lipophilic binding pockets within target proteins.[3] Furthermore, the aromatic ring of the benzyl group can be substituted to create additional interaction points, further refining binding affinity and selectivity.
-
The C-5 Chloro Group: The placement of a chlorine atom at the 5-position of the indole ring serves as a critical electronic modification. As an electron-withdrawing group, it can influence the electron density of the entire indole system, affecting its reactivity and interaction with biological targets. Studies have shown that halogen substitution at this position can significantly enhance the potency of indole derivatives in various assays.[3][4]
This combination creates a robust platform for developing targeted therapeutic agents with diverse biological activities.
Synthetic Strategies for 1-Benzyl-5-Chloroindole Derivatives
The synthesis of 1-benzyl-5-chloroindole derivatives typically begins with a commercially available substituted indole, such as 5-chloroindole.[5] A common and efficient method involves the N-alkylation of the indole nitrogen with a substituted or unsubstituted benzyl bromide or benzyl chloride. This reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), in a polar aprotic solvent like dimethylformamide (DMF).[1][3] Subsequent modifications can then be made to other positions of the indole ring, such as the C-3 position, to generate a library of diverse derivatives.
A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for 1-benzyl-5-chloroindole derivatives.
Therapeutic Potential & Mechanisms of Action
The 1-benzyl-5-chloroindole scaffold has shown promise in several key therapeutic areas.
Anticancer Activity
A significant body of research points to the potent anticancer activity of indole derivatives. The 1-benzyl-5-chloroindole core has been incorporated into molecules designed to interfere with cancer cell proliferation, survival, and angiogenesis through various mechanisms.
A. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[2] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The 1-benzyl and 5-chloro substitutions can enhance the binding affinity of these compounds to the colchicine site, leading to potent anti-proliferative activity against a range of human cancer cell lines.[2][6]
B. Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] Certain 1-benzyl-indole derivatives have been developed as inhibitors of key kinases involved in tumor growth and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[9] 1-Benzyl-5-bromo-indole derivatives (a close analog to the 5-chloro variant) have shown potent inhibitory activity against VEGFR-2, leading to the suppression of tumor growth.[9] The mechanism involves blocking the ATP-binding site of the kinase, thereby preventing downstream signaling.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Mutations in EGFR can lead to its constitutive activation and uncontrolled cell proliferation. 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against mutant forms of EGFR, such as EGFRT790M.[4]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by indole derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The enzyme cytosolic phospholipase A2α (cPLA2α) is a key player in the inflammatory cascade, as it is responsible for the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.[3] Systematic structural variations of indole-based compounds have led to the development of potent cPLA2α inhibitors. Specifically, derivatives of 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid, where the indole ring is substituted with a chlorine atom at the 5-position, have exhibited submicromolar activity against the enzyme.[3] The inhibition of cPLA2α represents a promising strategy for developing novel anti-inflammatory drugs with a mechanism distinct from traditional NSAIDs.[3][10]
Antimicrobial and Anticonvulsant Potential
The versatility of the indole scaffold extends to other therapeutic areas. Various indole derivatives have been reported to possess antibacterial and antifungal properties.[11][12] While research on the 1-benzyl-5-chloroindole core is more focused on cancer and inflammation, the broader class of substituted indoles shows significant antimicrobial potential.
Furthermore, novel benzyl-6-chloro indole carboxylate derivatives have been synthesized and evaluated for their anticonvulsant activity.[1] In preclinical models, certain derivatives were found to be potent anticonvulsants, reducing or preventing seizures in the maximal electroshock (MES) test.[1] This suggests that the 5-chloro isomer warrants investigation for similar neurological applications.
Quantitative Biological Data
The following tables summarize the reported biological activities for selected 1-benzyl-5-chloroindole derivatives and their close analogs.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| 7d (analog) | MCF-7 (Breast) | VEGFR-2 | 2.93 | [9] |
| 7c (analog) | MCF-7 (Breast) | VEGFR-2 | 7.17 | [9] |
| 3e | - | EGFRT790M | 0.068 | [4] |
| 33b (analog) | A549 (Lung) | Tubulin | 4.3 | [2] |
| SBS3 | HCT-116 (Colorectal) | - | 10.70 | [13] |
Note: Analog compounds may have slight structural variations (e.g., 5-bromo instead of 5-chloro) but demonstrate the potential of the core scaffold.
Table 2: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-Benzyl-5-chloroindole derivative | cPLA2α | Submicromolar | [3] |
| 7d (analog) | VEGFR-2 | 0.503 | [9] |
| 7c (analog) | VEGFR-2 | 0.728 | [9] |
| 3e | EGFRT790M | 0.068 | [4] |
Key Experimental Protocols
General Synthesis of Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate (Analog)[1]
-
Starting Material: Methyl 6-chloro-1H-indole-5-carboxylate.
-
Reaction: Dissolve the starting indole (1 equivalent) in dry DMF.
-
Base Addition: Add Cesium Carbonate (Cs2CO3) (1.5 equivalents) to the solution.
-
Alkylation: Add benzyl chloride (1.2 equivalents) dropwise to the mixture.
-
Incubation: Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-benzylated indole.
In Vitro Anticancer Activity (MTT Assay)[13][14]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1-benzyl-5-chloroindole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
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Technical Guide: SAR Analysis of 5-Chloroindole vs. 1-Benzyl-5-Chloroindole
The following technical guide details the Structure-Activity Relationship (SAR) differences between the parent scaffold 5-chloroindole and its N-alkylated derivative 1-benzyl-5-chloroindole .
Executive Summary
The transition from 5-chloroindole to 1-benzyl-5-chloroindole represents a fundamental "molecular switch" in medicinal chemistry. This modification transforms a polar hydrogen-bond donor (the indole N-H) into a bulky, lipophilic pharmacophore (the N-benzyl group).
-
5-Chloroindole: Acts primarily as a core scaffold or "hinge binder" in kinase inhibitors, utilizing the N-H motif for critical hydrogen bonding.
-
1-Benzyl-5-chloroindole: Functions as a hydrophobic anchor. The benzylation occludes the N-H donor, significantly increases LogP, and targets large hydrophobic pockets (e.g., in GPCRs like Cannabinoid receptors or enzymes like cPLA2α).
This guide analyzes the synthetic pathways, physicochemical shifts, and biological implications of this structural transformation.[1][2]
Chemical Fundamentals & Physicochemical Shift
The N-benzylation of 5-chloroindole results in drastic changes to the molecular surface properties. The 5-chloro substituent remains constant, providing electronic modulation (electron-withdrawing) and metabolic resistance, while the N-1 position dictates the binding mode.
Comparative Properties Table
| Feature | 5-Chloroindole | 1-Benzyl-5-Chloroindole |
| Molecular Formula | C₈H₆ClN | C₁₅H₁₂ClN |
| MW ( g/mol ) | 151.59 | 241.72 |
| H-Bond Donors | 1 (N-H) | 0 |
| H-Bond Acceptors | 0 | 0 (Indole N is poor acceptor) |
| LogP (Lipophilicity) | ~2.9 | ~4.8 - 5.2 |
| Binding Mode | Polar/Hinge Region Binder | Hydrophobic Pocket Occupancy |
| Electronic Effect | Indole ring is electron-rich; 5-Cl pulls density.[3] | Benzyl group adds slight electron density via hyperconjugation. |
Synthetic Pathways[4][5][6][7][8]
The synthesis of 1-benzyl-5-chloroindole is a classic nucleophilic substitution (
Protocol: N-Benzylation of 5-Chloroindole[9]
Reagents:
-
Substrate: 5-Chloroindole (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve 5-chloroindole in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of sodium indolide). -
Alkylation: Add Benzyl bromide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear.
-
Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF). Dry over
.[4] -
Purification: Flash column chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Caption: Standard S_N2 synthesis pathway for converting 5-chloroindole to its 1-benzyl derivative.
Structure-Activity Relationship (SAR) Analysis
The biological activity profile shifts dramatically upon benzylation.
A. The "Hinge" vs. "Pocket" Switch
-
5-Chloroindole (The Head): In kinase inhibitors (e.g., targeting EGFR or BRAF), the free N-H is often required to form a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu762 in EGFR). Benzylation at this position destroys this interaction, often abolishing activity for these specific targets.
-
1-Benzyl-5-chloroindole (The Tail): In targets like Cannabinoid Receptors (CB1/CB2) or cPLA2α , the binding site contains a deep lipophilic crevice. The N-benzyl group mimics the hydrophobic side chains of endogenous ligands (like arachidonic acid).
-
Mechanistic Insight: The 5-chloro group enhances lipophilicity and prevents metabolic oxidation at the 5-position, while the 1-benzyl group provides the necessary steric bulk to lock the receptor in an active/inactive conformation.
-
B. Case Study: Cytosolic Phospholipase A2α (cPLA2α) Inhibitors
Research indicates that indole-5-carboxylic acid derivatives require N-benzylation for potency against cPLA2α.[5]
-
Observation: The parent indole shows negligible inhibition.
-
Modification: Introduction of a 1-(2,4-dichlorobenzyl) group to the 5-chloroindole scaffold creates sub-micromolar inhibitors.
-
Rationale: The benzyl group occupies a specific hydrophobic sub-pocket (the "lipophilic specificity pocket") of the enzyme, which is inaccessible to the unsubstituted indole.
C. Case Study: Antimicrobial & Anticancer Activity[2][11][12][13][14][15][16]
-
Antimicrobial: 1-benzyl-3-heterocyclic indole derivatives have shown superior activity against S. aureus and C. albicans compared to their N-H counterparts.[6] The increased lipophilicity facilitates penetration through the bacterial cell wall or fungal membrane.
-
Anticancer: In models of ovarian cancer, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline demonstrated significant tumor suppression.[6] The benzyl group is essential for cellular uptake and interaction with intracellular targets (likely tubulin or specific kinases that do not require the hinge H-bond).
Mechanistic Signaling & Logic Map
The following diagram illustrates the decision logic when selecting between these two scaffolds during drug design.
Caption: Decision matrix for optimizing the 5-chloroindole scaffold based on target binding site topology.
References
-
BenchChem. (2025).[1][7][8] 5-Chloroindole as a Versatile Building Block in Organic Synthesis: Application Notes and Protocols. Retrieved from
-
Meyer zu Vilsendorf, I., et al. (2010). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry / PMC. Retrieved from
-
El-Sawy, E. R., et al. (2010).[5] Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica.[5] Retrieved from
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PubChem. (2025).[3] 5-Chloroindole Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Organic Syntheses. (1928). Benzylaniline (Analogous N-alkylation protocol reference). Organic Syntheses, Coll. Vol. 1, p.102. Retrieved from
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molecular weight and formula of 1-Benzyl-5-chloro-1H-indole
An In-Depth Technical Guide to 1-Benzyl-5-chloro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique bicyclic aromatic structure, comprising a fused benzene and pyrrole ring, serves as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases.[3][4] Among the vast library of indole derivatives, 1-Benzyl-5-chloro-1H-indole emerges as a compound of considerable interest for researchers and drug development professionals. The strategic placement of a benzyl group at the N-1 position and a chlorine atom at the C-5 position provides a molecular framework ripe for further functionalization, offering a pathway to new chemical entities with tailored pharmacological profiles.
This technical guide provides a comprehensive overview of 1-Benzyl-5-chloro-1H-indole, detailing its fundamental physicochemical properties, a robust and well-established synthetic protocol, and its potential applications as a key building block in the drug discovery pipeline. The insights presented herein are grounded in established chemical principles and supported by authoritative references to aid researchers in their quest for the next generation of indole-based therapeutics.
Physicochemical Properties of 1-Benzyl-5-chloro-1H-indole
A thorough understanding of a compound's physicochemical properties is paramount for its application in synthetic and medicinal chemistry. These parameters influence its reactivity, solubility, and pharmacokinetic profile. The core properties of 1-Benzyl-5-chloro-1H-indole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClN | [5] |
| Molecular Weight | 241.72 g/mol | [5] |
| CAS Number | 92433-38-0 | [5] |
| Physical State | Liquid | [5] |
| IUPAC Name | 1-benzyl-5-chloro-1H-indole |
Synthesis of 1-Benzyl-5-chloro-1H-indole: A Step-by-Step Protocol
The synthesis of 1-Benzyl-5-chloro-1H-indole is typically achieved through the N-alkylation of 5-chloroindole with benzyl bromide. This is a well-established and reliable method for the preparation of N-substituted indoles.[6][7] The following protocol details the procedure, with explanations for the critical steps.
Experimental Protocol
Materials:
-
5-Chloroindole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole (1.0 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Deprotonation: Add a base, such as powdered potassium hydroxide (2.0 equivalents) or anhydrous potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30-45 minutes. The base is crucial for deprotonating the indole nitrogen, forming the more nucleophilic indolate anion.
-
N-Benzylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (5-chloroindole) is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 1-Benzyl-5-chloro-1H-indole can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
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- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
1-Benzyl-5-chloro-1H-indole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast number of natural products and synthetic compounds with significant therapeutic value.[1][2] This technical guide focuses on a specific, highly functionalized indole derivative: 1-benzyl-5-chloro-1H-indole . We will explore the rationale behind its designation as a "privileged scaffold," a molecular framework capable of providing ligands for diverse biological targets.[3] This guide will provide a comprehensive overview of its synthesis, chemical characteristics, and its burgeoning role in the development of novel therapeutics, particularly in oncology and infectious diseases. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to equip researchers with the knowledge to effectively utilize this versatile core in their drug discovery endeavors.
The Privileged Scaffold Concept and the Ascendancy of the Indole Core
In the quest for novel therapeutics, medicinal chemists often rely on the concept of "privileged scaffolds." Coined by Evans in 1988, this term describes molecular frameworks that can serve as high-affinity ligands for multiple, often unrelated, biological targets.[4][5] These scaffolds provide a robust starting point for the design of compound libraries with an increased probability of identifying bioactive molecules. The indole ring system, a bicyclic aromatic heterocycle, is a quintessential example of a privileged scaffold, forming the core of essential biomolecules like tryptophan and serotonin, as well as a multitude of approved drugs.[1][2]
The 1-benzyl-5-chloro-1H-indole core combines several key features that enhance its potential as a privileged scaffold:
-
The Indole Nucleus: Provides a rigid, aromatic platform capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
-
The N1-Benzyl Group: This substituent introduces a significant hydrophobic element, which can effectively probe deep hydrophobic pockets within target proteins. Furthermore, the benzyl ring itself can be readily substituted to fine-tune steric and electronic properties, enabling extensive SAR exploration.
-
The C5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the electronic properties of the indole ring, influencing its reactivity and interaction with biological targets. Halogen bonding, an increasingly recognized non-covalent interaction, can also play a crucial role in ligand binding.
This unique combination of features makes 1-benzyl-5-chloro-1H-indole a highly versatile and promising scaffold for the development of a new generation of targeted therapies.
Synthesis and Characterization of the 1-Benzyl-5-chloro-1H-indole Core
The synthesis of the 1-benzyl-5-chloro-1H-indole scaffold can be approached through several established synthetic routes. A common and efficient method involves the N-benzylation of the commercially available 5-chloroindole.
Synthetic Workflow
A typical synthetic approach involves the deprotonation of 5-chloroindole with a suitable base, followed by nucleophilic attack on benzyl bromide.
Caption: General workflow for the N-benzylation of 5-chloroindole.
Detailed Experimental Protocol: N-Benzylation of 5-Chloroindole
This protocol describes a standard laboratory procedure for the synthesis of 1-benzyl-5-chloro-1H-indole.
Materials:
-
5-Chloroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-chloroindole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-chloro-1H-indole.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The expected molecular weight of 1-benzyl-5-chloro-1H-indole is 241.71 g/mol .[6]
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole and benzyl rings, a singlet for the benzylic methylene protons (~5.3 ppm), and characteristic shifts for the indole protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of both rings and the benzylic carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (m/z = 241.71). |
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 1-benzyl-5-chloro-1H-indole scaffold has been explored for a range of therapeutic applications, with a significant focus on anticancer and antimicrobial activities. The versatility of this core allows for modifications at various positions, leading to the optimization of potency and selectivity.
Anticancer Activity
Derivatives of 1-benzyl-5-chloro-1H-indole have shown promising activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.[3][7]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Caption: Key modification points on the scaffold for SAR studies.
| Position of Modification | Substituent Effect on Anticancer Activity | Rationale |
| N1-Benzyl Ring | Electron-donating or -withdrawing groups can significantly impact potency. For instance, methoxy or halogen substitutions can enhance activity by improving interactions within the target's binding pocket. | Modulates the electronic nature of the benzyl ring and provides additional points of interaction (e.g., hydrogen bonding, halogen bonding). |
| C3-Position | Introduction of various heterocyclic moieties or functional groups (e.g., amides, ketones) can lead to potent compounds. | The C3 position is often a key vector for interacting with the solvent-exposed region of the active site or for introducing functionalities that improve pharmacokinetic properties.[4][5] |
| C5-Position | While chlorine is a common starting point, substitution with other halogens (e.g., fluorine, bromine) or other small groups can fine-tune activity and selectivity. | Alters the electronic landscape of the indole core and can influence halogen bonding interactions with the target protein. |
Quantitative Data from Selected Studies:
| Compound ID | Modification | Target/Cell Line | IC₅₀ (µM) | Reference |
| 12a | C3-quinoxalinyl | Ovarian Cancer Xenografts | 100% Tumor Growth Suppression | [5] |
| Derivative of 3d | C3-phenethylaminomethyl, C2-carboxylate | BRAFV600E | 0.035 | [7] |
Antimicrobial Activity
The 1-benzyl-5-chloro-1H-indole scaffold has also been investigated for its potential to combat microbial infections. The lipophilic nature of the benzyl group can facilitate the penetration of bacterial cell membranes.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The SAR for antimicrobial activity often parallels that for anticancer activity, with modifications at the N1-benzyl and C3 positions being crucial for potency.
Quantitative Data from Selected Studies:
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 12a, 12b | C3-quinoxalinyl | C. albicans | Most Active in Series | [5] |
| 15a, 15b | C3-quinoxalinyl | P. aeruginosa, B. cereus, S. aureus | Most Active in Series | [5] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 1-benzyl-5-chloro-1H-indole derivatives, a series of in vitro assays are typically employed.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
For compounds designed as kinase inhibitors, a direct in vitro kinase assay is essential to determine their potency and selectivity.
Procedure (General):
-
In a suitable assay buffer, combine the recombinant kinase, the test compound at various concentrations, and a kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 1-benzyl-5-chloro-1H-indole scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the ability to readily introduce diverse functionalities, makes it an attractive starting point for the development of novel therapeutic agents. The wealth of data on the anticancer and antimicrobial activities of its derivatives underscores its potential to address significant unmet medical needs.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: The privileged nature of this scaffold suggests that it may have utility against other target classes beyond kinases and microbial targets.
-
Structure-based drug design: As more crystal structures of target proteins in complex with 1-benzyl-5-chloro-1H-indole derivatives become available, structure-based design approaches can be employed to rationally design more potent and selective inhibitors.
-
Optimization of pharmacokinetic properties: In addition to potency, future efforts should focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the inherent advantages of the 1-benzyl-5-chloro-1H-indole scaffold and applying modern drug discovery principles, the scientific community is well-positioned to unlock its full therapeutic potential.
References
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
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Synthesis and reactivity of new heterocyclic systems derived from 5-chloro- 1H-indole-2,3-dione. Moroccan Journal of Chemistry. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
-
Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]
-
CAS 92433-38-0 | 1-Benzyl-5-chloro-1H-indole. Hoffman Fine Chemicals. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
-
A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics. [Link]
-
Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Center for Biotechnology Information. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. National Center for Biotechnology Information. [Link]
-
N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. National Center for Biotechnology Information. [Link]
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1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. National Center for Biotechnology Information. [Link]
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Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Scilit. [Link]
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The Solubility Profile of 1-Benzyl-5-Chloroindole in Organic Solvents: A Technical Guide for Preclinical Development
As a Senior Application Scientist, I frequently observe candidate compounds and critical synthetic intermediates fail early in development due to poorly characterized physicochemical profiles. 1-Benzyl-5-chloroindole (CAS: 92433-38-0) is a prime example of a molecule that demands rigorous solubility profiling. Widely utilized as a foundational building block in the synthesis of Factor Xa (FXa) inhibitors and other antithrombotic agents[1], its behavior in organic solvents dictates the efficiency of downstream cross-coupling reactions, crystallization, and formulation.
This whitepaper provides an in-depth analysis of the thermodynamic determinants governing the solubility of 1-benzyl-5-chloroindole and establishes a self-validating experimental protocol for empirical quantification.
Structural and Thermodynamic Determinants of Solubility
To predict and manipulate the solubility of 1-benzyl-5-chloroindole, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.
Unsubstituted indole possesses a secondary amine (N-H) that acts as a hydrogen-bond donor. However, in 1-benzyl-5-chloroindole, the N-benzylation completely removes this H-bond donor capacity. Furthermore, the addition of the benzyl ring and the electron-withdrawing 5-chloro substituent drastically increases the molecule's lipophilicity, resulting in a calculated LogP of approximately 4.34[2].
The Causality of Dissolution:
-
Protic Solvents (e.g., Water, Methanol): The lack of H-bond donors makes the thermodynamic cost of disrupting the solvent's hydrogen-bond network too high. Dissolution is heavily restricted by the hydrophobic effect.
-
Non-Polar Solvents (e.g., Hexane): While "like dissolves like" applies to the lipophilic benzyl group, purely non-polar solvents lack the dipole moment required to efficiently disrupt the strong
stacking of the indole crystal lattice. -
Polar Aprotic Solvents (e.g., DCM, EtOAc, DMSO): These solvents offer the perfect thermodynamic environment. They possess sufficient dipole moments to interact with the polarizable
-electron system and the halogen atom, while their lipophilic character easily solvates the benzyl moiety.
Logical relationship between molecular properties and solvent compatibility.
Quantitative Solubility Profile
Based on the thermodynamic principles outlined above and empirical data from structurally analogous indole derivatives, the following table summarizes the expected solubility profile of 1-benzyl-5-chloroindole. This data is critical for selecting reaction media or designing liquid chromatography methods.
| Solvent Class | Specific Solvent | Polarity Index | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Aqueous | Water | 10.2 | 80.1 | < 0.01 | Highly unfavorable; dominated by the hydrophobic effect. |
| Polar Protic | Methanol | 5.1 | 32.7 | 5 - 15 | Weak dipole-dipole interactions; limited by the solute's lack of H-bond donors. |
| Non-Polar | Hexane | 0.1 | 1.9 | 2 - 10 | Solvates the lipophilic benzyl group, but struggles to disrupt the indole crystal lattice. |
| Polar Aprotic | Ethyl Acetate | 4.4 | 6.0 | > 100 | Excellent solvation of the lipophilic core via van der Waals forces. |
| Polar Aprotic | Dichloromethane | 3.1 | 8.9 | > 150 | Strong van der Waals and favorable |
| Polar Aprotic | DMSO | 7.2 | 46.7 | > 200 | Strong dipole-induced dipole interactions; optimal for standard stock solutions. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are useful, empirical determination is mandatory for regulatory submissions and precise process chemistry. The shake-flask method remains the gold standard for equilibrium solubility determination[3].
To ensure trustworthiness, the protocol below is designed as a self-validating system . It eliminates kinetic traps, prevents filter-adsorption artifacts, and mathematically proves that thermodynamic equilibrium has been achieved.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Action: Add an estimated 30–40% excess of solid 1-benzyl-5-chloroindole to 5 mL of the target organic solvent in a chemically inert, sealed glass vial[3].
-
Causality: Providing a substantial solid excess ensures that the solvent reaches maximum thermodynamic capacity without depleting the solid phase, which is required to maintain the equilibrium state.
Step 2: Thermal Equilibration
-
Action: Place the vials in an orbital shaker set to a constant 25.0 ± 0.1 °C. Agitate at 200 RPM[3].
-
Causality: Solubility is highly temperature-dependent. Mechanical agitation ensures continuous particle contact with the solvent, preventing localized concentration gradients that artificially slow dissolution[3].
Step 3: Phase Separation & Adsorption Validation
-
Action: After the designated time point, centrifuge the sample at 10,000 x g for 10 minutes. Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE membrane. Crucial: Discard the first 1 mL of the filtrate[4].
-
Causality: Centrifugation prevents micro-particulates from clogging the filter. Discarding the initial filtrate validates that the PTFE membrane has reached binding saturation. Because 1-benzyl-5-chloroindole is highly lipophilic (LogP 4.34), it can non-specifically bind to filter materials; saturating the filter prevents artificial lowering of the quantified concentration.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered solution volumetrically into the linear range of the HPLC-UV instrument (detection at ~280 nm). Utilize an internal standard (e.g., a structurally distinct stable aromatic) during the run.
-
Causality: UV detection leverages the indole's conjugated
-system. The internal standard self-validates the injection volume and corrects for any instrumental drift or volumetric errors during the dilution phase.
Step 5: Self-Validation via Time-Course Sampling
-
Action: Repeat Steps 3 and 4 at 24, 48, and 72 hours[3].
-
Causality: Calculate the variance between the 48-hour and 72-hour concentrations. If the variance is <5%, the system mathematically validates that thermodynamic equilibrium has been reached. If the variance is >5%, the system is kinetically trapped, and agitation must continue.
Step-by-step workflow of the self-validating shake-flask method for solubility.
Implications for Synthesis and Drug Development
Understanding the solubility profile of 1-benzyl-5-chloroindole directly impacts process chemistry. Because the compound exhibits exceptional solubility in polar aprotic solvents (like DMF and DMSO), these are the solvents of choice for downstream functionalization, such as the synthesis of ethyl 1-benzyl-5-chloroindole-2-carboxylate intermediates[1].
Conversely, its poor solubility in protic and highly non-polar solvents can be leveraged for purification. A common anti-solvent crystallization strategy involves dissolving the crude product in a minimal volume of ethyl acetate (where solubility is >100 mg/mL) and slowly titrating in hexanes or water to crash out the purified crystal lattice, leaving more polar impurities in the supernatant.
By applying thermodynamic logic and self-validating empirical protocols, researchers can prevent costly late-stage failures and optimize the synthetic journey of indole-based therapeutics.
References
- 1-苄基-5-氯吲哚- CAS号92433-38-0 - 摩贝化学 (1-benzyl-5-chloroindole - CAS No 92433-38-0 - Molbase)
- Source: sigmaaldrich.
- Annex 4 - World Health Organization (WHO)
- Source: benchchem.
- Source: googleapis.
Sources
Methodological & Application
synthesis protocol for 1-benzyl-5-chloro-1H-indole from 5-chloroindole
Application Note: High-Yield Synthesis of 1-Benzyl-5-chloro-1H-indole via Directed N-Alkylation
Executive Summary & Mechanistic Rationale
The synthesis of N-alkylated indoles is a foundational transformation in medicinal chemistry, frequently utilized in the development of 5-HT receptor modulators and phospholipase inhibitors[1][2]. Indoles are ambident nucleophiles, meaning they can theoretically undergo alkylation at either the N1 or C3 position.
The N-H bond of an indole core has a pKa of approximately 17[3]. While the electron-withdrawing 5-chloro substituent slightly increases the acidity of this proton compared to an unsubstituted indole, achieving high regioselectivity for N-benzylation strictly requires complete and irreversible deprotonation. Utilizing a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) forces the generation of the indolate anion[1]. Because the indolate anion is a "harder" nucleophile at the nitrogen center, it rapidly undergoes an SN2 nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide, effectively suppressing unwanted C3-alkylation byproducts[3].
Reaction Workflow
Logical workflow for the N-benzylation of 5-chloroindole.
Quantitative Reagent Matrix
The following stoichiometry is optimized for a 1.0 mmol scale reaction. It is designed to be a self-validating system where the slight excess of base and electrophile ensures complete consumption of the starting material.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 5-Chloro-1H-indole | 151.59 | 1.0 | 151.6 mg | Ambident Nucleophile (Starting Material) |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 60.0 mg | Strong Base (Deprotonation) |
| Benzyl Bromide | 171.04 | 1.2 | 143 µL | Electrophile (Alkylating Agent) |
| Anhydrous DMF | 73.09 | - | 5.0 mL | Polar Aprotic Solvent |
| Saturated NH₄Cl (aq) | 53.49 | - | 5.0 mL | Mild Quenching Agent |
Step-by-Step Experimental Protocol
Step 1: System Preparation and Substrate Solvation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon or nitrogen.
-
Add 5-chloro-1H-indole (151.6 mg, 1.0 mmol) to the flask.
-
Inject anhydrous DMF (5.0 mL) via syringe. Stir until the substrate is fully dissolved. Causality: Moisture is the primary enemy of this reaction. Water will irreversibly react with NaH to form NaOH, which is not strong enough to fully deprotonate the indole, leading to low yields and C3-alkylation[3].
Step 2: Indolate Formation (Deprotonation)
-
Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 60.0 mg, 1.5 mmol) in a single portion[1].
-
Maintain stirring at 0 °C for 45–60 minutes. Causality & Validation: The deprotonation of the indole N-H is highly exothermic. Cooling to 0 °C prevents localized heating and substrate degradation. You must observe the evolution of hydrogen gas (H₂) bubbling; this is a critical in-process visual validation that the base is active and the indolate anion is forming.
Step 3: Electrophilic Addition (N-Alkylation)
-
While maintaining the reaction at 0 °C, add benzyl bromide (143 µL, 1.2 mmol) dropwise via syringe over 2 minutes.
-
Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (r.t.).
-
Stir the reaction at r.t. for 16 hours[1]. Causality & Validation: Adding the electrophile at 0 °C controls the initial exothermic SN2 attack. Warming to r.t. ensures the reaction goes to completion. Validate completion via Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting material (Rf ~0.3) should completely disappear, replaced by a new, less polar, UV-active spot (Rf ~0.6).
Step 4: Reaction Quench and Extraction
-
Re-cool the flask to 0 °C.
-
Slowly add saturated aqueous NH₄Cl (5.0 mL) to quench the reaction[1].
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 15 mL).
-
Wash the combined organic extracts with distilled water (3 × 20 mL) followed by brine (20 mL). Causality: NH₄Cl provides mild protons to safely destroy unreacted NaH without creating a highly acidic environment that could degrade the indole core. Because DMF is highly water-miscible, multiple aqueous washes are mandatory to partition the DMF out of the organic layer.
Step 5: Purification
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel column chromatography, eluting with a gradient of 10-30% EtOAc in Hexanes[1].
-
Concentrate the product fractions to yield 1-benzyl-5-chloro-1H-indole as a solid.
Troubleshooting & Optimization Guidelines
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Low / No Conversion | Incomplete deprotonation due to moisture quenching the NaH[3]. | Ensure all glassware is flame-dried. Use strictly anhydrous DMF. Verify the quality/activity of the NaH. |
| Significant C3-Alkylation | Insufficient base strength or incomplete indolate formation prior to electrophile addition[3]. | Allow a full 60 minutes of stirring at 0 °C after adding NaH before introducing the benzyl bromide. |
| Persistent DMF in NMR | Incomplete removal of DMF during liquid-liquid extraction. | Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution, which is highly effective at extracting DMF. |
References[1] The development of novel allosteric modulators of the 5-HT3A receptor. University of Birmingham. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU2dK05ynraC8BJBxr4iPEfZSptNokFpwhe_9wuQbBx3hOXvkrDLCzEd_gjoyy_kibci_IH8M1ssSKone9c5MU3PX09gXV7FZ71iEpicNuLK5Ckn97dVni5bHezpaeSFrX-UFNKpLzvlFTer0A[2] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC (National Institutes of Health). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPVBuqvJRq2vcjWlRKBW8UPl53AybA4TLs1lSMnQm9DhmWEUEGxQJWYxfzWvLuO0e8XWJU89HgiFKazHOvRSHiNvD3szPsrMXePd3yzBqxE4RnqJgWuqhW_QgandMiG42pXyQnNVP_TJpgK3vw[3] Improving the reaction conditions for the N-benzylation of indoles. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08fww5bNL2NxAUHmrtVlrGF9EspX9eY7q-U48uEABN-_rw2D7KpPpK5hlmQvRUb-fSpvkJdNyYWxiad63jliWkeU8h545Y1vBgCxwzQOzSHJfPMj-s63S1jW1bzvV1-SmmTo9TtRZ-4k8OYsykIIGZu8ey1qRPLDNH-WNHMtPj_nYOwMeFUSGdeXm4n2c0gdEweaIa9Y3xyzzbbs_dBs=
Sources
procedure for C-3 formylation of 1-benzyl-5-chloroindole
Application Note: Regioselective C-3 Formylation of 1-Benzyl-5-chloroindole via Vilsmeier-Haack Reaction
Executive Summary & Strategic Rationale
The functionalization of the indole core is a cornerstone of modern medicinal chemistry. Specifically, 5-chloroindole derivatives serve as highly versatile building blocks and have been identified as potent modulators in central nervous system (CNS) pathways, including 5-HT3 and 5-HT7 serotonin receptor targeting[1],[2]. The strategic introduction of a formyl group at the C-3 position of 1-benzyl-5-chloroindole unlocks a critical gateway for downstream transformations, such as reductive aminations, Knoevenagel condensations, and oxidations to carboxylic acids[1],[3].
This technical guide details the optimized Vilsmeier-Haack formylation of 1-benzyl-5-chloroindole. As a Senior Application Scientist, I have structured this protocol to move beyond a simple list of instructions, focusing instead on the mechanistic causality, thermodynamic controls, and self-validating checkpoints required to ensure high-yield, reproducible synthesis.
Mechanistic Insights & Causality
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic systems[4],[5]. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from Phosphorus oxychloride (
Why 1-Benzyl Protection? Unprotected indoles possess a mildly acidic and nucleophilic N-H bond, which can lead to competing N-formylation or polymerization under strongly electrophilic conditions. Benzylation of the indole nitrogen serves a dual purpose: it strictly directs the electrophile to the carbon skeleton and significantly increases the lipophilicity of the scaffold, a favorable trait for CNS drug penetration[6],[7].
Regioselectivity (C-3 vs. C-2): The formylation is exclusively regioselective for the C-3 position. This is driven by thermodynamic stability during the transition state. Attack at the C-2 position disrupts the entire 10π aromatic system of the indole core. Conversely, electrophilic attack at the C-3 position retains a stable 6π aromatic component within the benzo-fused ring, resulting in a substantially lower activation energy barrier[6]. The presence of the mildly electron-withdrawing 5-chloro substituent slightly deactivates the ring compared to unsubstituted indole, necessitating precise control of the Vilsmeier reagent stoichiometry to drive the reaction to completion without inducing degradation.
Synthetic Workflow & Pathway Visualization
Figure 1: Mechanistic workflow of the Vilsmeier-Haack C-3 formylation of 1-benzyl-5-chloroindole.
Quantitative Data Presentation
To establish a robust protocol, the reaction conditions were mapped against conversion rates. Table 1 outlines the optimization parameters, demonstrating that a slight excess of
Table 1: Reaction Condition Optimization Profile
| Equivalents (
Table 2: Physicochemical Parameters for Reaction Tracking
| Compound | Molecular Weight | Appearance | TLC Retention Factor (
*Eluent system: 20% Ethyl Acetate in Hexanes. Visualization via UV (254 nm).
Detailed Experimental Protocol
This protocol is designed as a self-validating system for a 10 mmol scale synthesis.
Reagents Required:
-
1-Benzyl-5-chloroindole: 2.42 g (10.0 mmol)
-
Phosphorus oxychloride (
): 1.12 mL (12.0 mmol, 1.2 eq) -
Anhydrous N,N-Dimethylformamide (DMF): 10.0 mL
-
20% Aqueous NaOH solution or Saturated Aqueous Sodium Acetate (
) -
Ethyl Acetate (EtOAc) and Brine for extraction
Step-by-Step Methodology:
-
Preparation of the Vilsmeier Reagent:
-
Action: Charge a flame-dried, argon-purged 50 mL round-bottom flask with 5.0 mL of anhydrous DMF. Submerge the flask in an ice-salt bath to achieve an internal temperature of 0 °C[2].
-
Action: Add
(1.12 mL) dropwise via syringe over 15 minutes. -
Causality: The reaction between DMF and
is highly exothermic. Strict thermal control (0 °C) prevents the thermal degradation of the chloroiminium ion and suppresses the release of dimethylamine gas, which would otherwise poison the reaction[2]. -
Validation Checkpoint: The solution will transition from colorless to a pale yellow/orange viscous complex, confirming the successful generation of the active electrophile.
-
-
Substrate Addition:
-
Action: Dissolve 1-benzyl-5-chloroindole (2.42 g) in the remaining 5.0 mL of anhydrous DMF.
-
Action: Add this solution dropwise to the Vilsmeier reagent at 0 °C over 15 minutes[2].
-
-
Reaction Execution:
-
Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir continuously for 1.5 hours[2].
-
Validation Checkpoint: Perform TLC analysis (20% EtOAc/Hexanes). The complete disappearance of the starting material spot (
0.65) and the emergence of an intense UV-active product spot ( 0.35) indicates the formation of the C-3 iminium intermediate.
-
-
Aqueous Quench & Hydrolysis:
-
Action: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.
-
Action: Slowly add 20% aqueous NaOH (or saturated
) until the pH of the aqueous layer reaches 7.5 - 8.0. -
Causality: The reaction initially produces a stable iminium intermediate. Water alone hydrolyzes this intermediate slowly and leaves the environment highly acidic due to phosphoric and hydrochloric acid byproducts. Neutralizing the mixture with base rapidly drives the hydrolysis to the final aldehyde and causes the highly lipophilic product to precipitate out of the aqueous phase[3].
-
-
Workup & Purification:
-
Action: Extract the aqueous mixture with EtOAc (3 x 30 mL).
-
Action: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Action: Purify the crude residue via recrystallization from hot ethanol or via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes gradient) to yield 1-benzyl-5-chloroindole-3-carboxaldehyde as a pale yellow solid[4],[6].
-
References
-
Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. Available at:[Link]
- Google Patents. WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
-
NIH / Molecules. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Available at: [Link]
- Google Patents. EP1405852B1 - Diamine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | Ambeed [ambeed.com]
- 5. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. EP1405852B1 - Diamine derivatives - Google Patents [patents.google.com]
preparation of 1-benzyl-5-chloro-1H-indole for antimicrobial screening
Application Note & Protocol: Preparation and Antimicrobial Screening of 1-Benzyl-5-chloro-1H-indole
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents. The 1-benzyl-5-chloro-1H-indole derivative represents a critical intermediate and pharmacophore, combining the lipophilic benzyl moiety with the electron-withdrawing 5-chloro substituent. This specific substitution pattern modulates metabolic stability and receptor binding affinity. This guide provides a high-fidelity protocol for its synthesis via N-alkylation and a standardized broth microdilution workflow for antimicrobial assessment (MIC determination), ensuring reproducibility and data integrity conformant with CLSI guidelines.
Part 1: Chemical Synthesis (The "Make" Phase)
Strategic Analysis & Retrosynthesis
The target molecule is synthesized via a nucleophilic substitution (
-
Choice of Base: Sodium Hydride (NaH) is selected over KOH or NaOH. NaH provides irreversible deprotonation, driving the equilibrium forward and minimizing side reactions.
-
Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. Its high dielectric constant dissociates the ion pair (Indolyl
/Na ), enhancing the nucleophilicity of the nitrogen anion.
Materials & Reagents
| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Hazard Note |
| 5-Chloroindole | 17422-32-1 | 1.0 | Substrate | Irritant |
| Benzyl Chloride | 100-44-7 | 1.2 | Electrophile | Lachrymator , Carcinogen |
| Sodium Hydride (60% in oil) | 7646-69-7 | 1.5 | Base | Flammable Solid , Reacts violently w/ water |
| DMF (Anhydrous) | 68-12-2 | Solvent | Medium | Hepatotoxin, absorbable through skin |
| Ammonium Chloride | 12125-02-9 | - | Quench | Irritant |
Step-by-Step Synthesis Protocol
Pre-requisites: Flame-dried glassware, inert atmosphere (
-
Activation:
-
Weigh 5-chloroindole (1.52 g, 10.0 mmol) into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Seal with a septum and purge with nitrogen for 5 minutes.
-
Add anhydrous DMF (15 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice-water bath.[4] Reason: Controlling the temperature during deprotonation prevents runaway exotherms and decomposition.
-
-
Deprotonation:
-
Carefully add NaH (60% dispersion, 0.60 g, 15.0 mmol) portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (
gas evolution) will occur. Vent the flask via a needle to an oil bubbler. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns reddish-brown, indicating the formation of the indolyl anion.
-
-
Alkylation:
-
Re-cool the mixture to 0°C.
-
Add benzyl chloride (1.38 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at RT.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1) after 3 hours. The starting material (
) should disappear, replaced by a higher running spot ( ).
-
-
Quenching & Workup:
-
Cool to 0°C. Carefully quench by dropwise addition of saturated
solution (10 mL) . Caution: Residual NaH will sizzle. -
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
The crude residue is often a yellow oil or solid.
-
Recrystallization (Preferred): Dissolve in minimum hot ethanol, cool slowly to RT, then to 4°C. Filter the white needles.
-
Yield Expectation: 85-92%.
-
Characterization Standards
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 70–72°C.[6]
-
H NMR (400 MHz,
):- 7.60 (d, J = 2.0 Hz, 1H, H-4),
-
7.35–7.25 (m, 3H, Benzyl-Ar),
-
7.20 (d, J = 8.6 Hz, 1H, H-7),
-
7.15 (dd, J = 8.6, 2.0 Hz, 1H, H-6),
-
7.12 (m, 2H, Benzyl-Ar),
-
7.10 (d, J = 3.2 Hz, 1H, H-2),
-
6.50 (d, J = 3.2 Hz, 1H, H-3),
-
5.30 (s, 2H,
).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the N-benzylation of 5-chloroindole.
Part 2: Antimicrobial Screening (The "Test" Phase)
Assay Principle
The Broth Microdilution Method is used to determine the Minimum Inhibitory Concentration (MIC).[2][7][8] This quantitative assay measures the lowest concentration of the compound that prevents visible growth of the target organism.[2][7][9] It is preferred over disc diffusion for new chemical entities (NCEs) due to higher sensitivity and lack of diffusion limitations.
Materials
-
Test Organisms: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin (optional, for colorimetric visualization).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).
Screening Protocol
-
Stock Preparation:
-
Dissolve 10 mg of 1-benzyl-5-chloro-1H-indole in 1 mL of 100% DMSO to create a 10,000 µg/mL stock .
-
Note: Indoles are generally stable in DMSO at -20°C.
-
-
Inoculum Preparation:
-
Grow bacteria overnight in broth.
-
Dilute with sterile saline to match a 0.5 McFarland Standard (
CFU/mL). -
Further dilute 1:100 in CAMHB to reach the final assay concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100 µL of sterile CAMHB to all wells.
-
Column 1: Add 100 µL of compound stock (diluted to 256 µg/mL).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... up to Col 10. Discard the final 100 µL.
-
Result: A gradient from 128 µg/mL down to 0.25 µg/mL.
-
Column 11 (Growth Control): Media + Inoculum + DMSO (no drug).
-
Column 12 (Sterility Control): Media only.
-
-
Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.
-
Incubate at 37°C for 18–24 hours (Bacteria) or 35°C for 48 hours (Fungi).
-
-
Data Readout:
-
Visual: Look for turbidity (cloudiness) at the bottom of the well.
-
MIC Definition: The lowest concentration well that remains clear (no turbidity).[2]
-
Validation: The Growth Control (Col 11) must be turbid; Sterility Control (Col 12) must be clear.
-
Screening Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
Part 3: Data Analysis & Troubleshooting
Interpretation of Results
| MIC Value (µg/mL) | Classification | Action |
| < 10 | Potent Activity | Candidate for "Hit-to-Lead" optimization. |
| 10 - 64 | Moderate Activity | Assess toxicity; check structure-activity relationship (SAR). |
| > 64 | Inactive | Compound likely not viable as a standalone antibiotic. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Synthesis: Low Yield | Wet DMF or old NaH | Distill DMF over |
| Synthesis: C-3 Alkylation | Temp too high during addition | Ensure reagents are added at 0°C; add benzyl chloride slowly. |
| Screening: Precipitate in wells | Compound insolubility | Reduce max concentration; ensure DMSO < 1% final volume. |
| Screening: Skipped Wells | Pipetting error | Use multichannel pipettes; vortex plates gently before incubation. |
References
-
BenchChem. (2025).[10][11] General Protocol for N-Benzylation of Indole using Sodium Hydride. Retrieved from
-
Organic Syntheses. (1974). 1-Benzylindole.[1][6][12][13][14][15] Org. Synth. 54, 58. Retrieved from
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Retrieved from
-
National Institutes of Health (NIH). (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2012). Experimental procedures and characterization data for indole derivatives. Retrieved from
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. protocols.io [protocols.io]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 1-Benzyl-5-chloroindole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for 1-benzyl-5-chloroindole (C₁₅H₁₂ClN). Given the variability in the reported physical state of this compound, with some sources describing it as an oil, this guide emphasizes a systematic approach to solvent screening to determine the feasibility of purification by recrystallization. The protocols detailed herein are designed to be self-validating, enabling the user to identify an optimal solvent or solvent system and subsequently develop a tailored recrystallization procedure.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid compounds. The principle relies on the differential solubility of a compound in a given solvent at elevated and reduced temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at or near the solvent's boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble at low temperatures.
For indole derivatives such as 1-benzyl-5-chloroindole, which are often synthesized via N-alkylation, common impurities may include unreacted starting materials or isomers. Recrystallization, when feasible, can be a highly effective method for isolating the desired product in high purity.[1]
Physicochemical Properties of 1-Benzyl-5-chloroindole
A thorough understanding of the physicochemical properties of 1-benzyl-5-chloroindole is critical for developing a purification strategy.
| Property | Value/Observation | Source |
| Molecular Formula | C₁₅H₁₂ClN | Hoffman Fine Chemicals |
| Molecular Weight | 241.72 g/mol | Hoffman Fine Chemicals |
| Physical State | Reported as a yellow to colorless oil | Hoffman Fine Chemicals |
| Melting Point | Not consistently reported; this necessitates an experimental approach. | N/A |
The description of 1-benzyl-5-chloroindole as an oil by some suppliers suggests it may have a low melting point or be difficult to crystallize. Therefore, the initial step for any researcher is to determine if their synthesized material is a solid or can be induced to solidify. If the crude product is an oil, attempts can bemade to induce crystallization by cooling, scratching the flask with a glass rod, or seeding with a small crystal of a related compound. If the compound is indeed a solid, proceeding with the solvent screening protocol is recommended.
Workflow for Solvent Selection and Recrystallization
The following diagram outlines the logical workflow for developing a recrystallization protocol for 1-benzyl-5-chloroindole.
Caption: Workflow for Recrystallization Protocol Development.
Experimental Protocol: Systematic Solvent Screening
This protocol details a systematic, small-scale approach to identify a suitable solvent for the recrystallization of 1-benzyl-5-chloroindole.
Objective: To identify a solvent or solvent system that dissolves 1-benzyl-5-chloroindole when hot and provides low solubility when cold, leading to crystal formation upon cooling.
Materials:
-
Crude 1-benzyl-5-chloroindole (solid)
-
A selection of solvents with varying polarities (see Table 2)
-
Test tubes or small vials
-
Heating apparatus (hot plate or heating block)
-
Vortex mixer
-
Ice bath
Table 2: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Rationale |
| Protic | Ethanol, Methanol, Isopropanol | Often effective for moderately polar compounds. Indole derivatives have shown solubility in hot alcohols.[2] |
| Aprotic Polar | Acetone, Ethyl Acetate | Good general-purpose solvents for a range of polarities. |
| Aprotic Nonpolar | Toluene, Heptane, Cyclohexane | The benzyl group suggests some solubility in nonpolar solvents. Often used in mixed-solvent systems. |
| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Allows for fine-tuning of solvent power. |
Procedure:
-
Preparation: Place approximately 20-30 mg of crude 1-benzyl-5-chloroindole into several separate test tubes.
-
Room Temperature Solubility: To each test tube, add a different solvent dropwise (starting with ~0.5 mL) and vortex. Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Hot Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the test tube while adding more solvent in small increments until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, place the test tubes in an ice bath. Scratching the inside of the test tube with a glass rod can help induce crystallization.
-
Observation and Selection: The ideal solvent will result in the formation of well-defined crystals upon cooling, with minimal product remaining in the cold supernatant.
General Recrystallization Protocol
Once a suitable solvent has been identified from the screening process, the following general protocol can be applied for larger-scale purification.
Caption: General Recrystallization Workflow.
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-benzyl-5-chloroindole and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to effect complete dissolution. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the compound is below the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a larger volume of solvent. Consider a mixed-solvent system where the compound is less soluble. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble even at low temperatures. | Reduce the volume of the solvent by boiling some of it off. Try a different solvent or a mixed-solvent system. Scratch the inside of the flask or add a seed crystal. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider a pre-treatment of the solution with activated charcoal before hot filtration. A second recrystallization may be necessary. |
Conclusion
The purification of 1-benzyl-5-chloroindole by recrystallization is contingent on its ability to exist as a stable solid and the identification of a suitable solvent system. The experimental protocols provided in this application note offer a systematic and reliable methodology for researchers to determine the feasibility of this purification technique and to develop a robust, tailored protocol. By following the outlined steps for solvent screening and recrystallization, researchers can effectively enhance the purity of their synthesized 1-benzyl-5-chloroindole for subsequent applications in research and drug development.
References
-
Taylor & Francis Online. (2019, October 14). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-Benzyl-5-Chloroindole Derivatives
Mechanistic Rationale & Reaction Design
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including potent anti-inflammatory agents and indomethacin analogs [](). Specifically, 5-chloroindole provides an optimal balance of lipophilicity and serves as a versatile halogenated handle for downstream cross-coupling reactions. The N-benzylation of this scaffold is a critical transformation; however, conventional convective heating methods often suffer from prolonged reaction times (12–48 hours), competing C3-alkylation, and the necessity for hazardous strong bases like sodium hydride (NaH).
Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this paradigm. By utilizing microwave irradiation, energy is transferred directly to the reacting molecules via dipole rotation and ionic conduction, leading to rapid, localized superheating 1. This dielectric heating allows for the use of milder bases (e.g., K₂CO₃ or DABCO) and drastically reduces reaction times to mere minutes while pushing yields to near-quantitative levels [[2]]().
Causality of Solvent and Base: The indolyl anion is an ambident nucleophile capable of reacting at the nitrogen or the C3 carbon. Employing a polar aprotic solvent with a high microwave loss tangent, such as N,N-Dimethylformamide (DMF), ensures efficient coupling of microwave energy. More importantly, DMF effectively solvates the potassium cation, separating the ion pair and leaving the harder nitrogen center free to undergo a rapid S_N2 attack on the benzyl halide, thereby kinetically favoring N-alkylation over C3-alkylation 3.
Experimental Workflow
Workflow for microwave-assisted N-benzylation of 5-chloroindole derivatives.
Step-by-Step Protocol
Safety Note: Benzyl bromide is a potent lachrymator and alkylating agent. Perform all assemblies in a certified fume hood.
Step 1: Reaction Assembly
-
To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 5-chloroindole (1.0 mmol, 151.6 mg).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg). Rationale: K₂CO₃ is mild enough to prevent baseline degradation but strong enough to deprotonate the indole N-H (pKa ~16) in a polar aprotic environment.
-
Add anhydrous DMF (3.0 mL). Rationale: DMF has a high microwave absorbing capacity (loss tangent = 0.161), facilitating rapid, uniform heating without pressure spikes.
-
Add benzyl bromide (1.1 mmol, 130 µL) dropwise.
-
Seal the vial securely with a Teflon-lined crimp cap to safely contain autogenous pressure.
Step 2: Microwave Irradiation
-
Place the sealed vial into a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
-
Program the reactor with the following parameters:
-
Target Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Max Power: 150 W
-
Cooling: Compressed air cooling to 35 °C.
-
-
Initiate the sequence. Monitor the pressure curve to ensure it remains below 5 bar.
Step 3: Workup and Extraction
-
Once cooled, uncap the vial and pour the mixture into 15 mL of ice-cold distilled water. Rationale: This quenches the reaction and precipitates the highly lipophilic crude product while solubilizing the inorganic salts and DMF.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 10 mL).
-
Wash the combined organic layers with brine (3 × 10 mL) to remove any residual DMF partitioned in the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification & Self-Validation
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 v/v).
-
Self-Validating Checkpoint: Analyze the purified product via ¹H-NMR (CDCl₃). The protocol's success is validated by the complete disappearance of the broad indole N-H signal (~8.1 ppm) and the emergence of a sharp singlet at ~5.3 ppm integrating for 2 protons, which corresponds to the newly formed N-CH₂ benzylic protons. Competing C3-alkylation would preserve the N-H peak and disrupt the characteristic indole C3-H doublet.
Quantitative Data Summary
The implementation of MAOS provides a stark contrast to traditional thermal heating, optimizing both throughput and material efficiency.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Improvement Factor |
| Heating Source | Oil Bath | Monomode Microwave | Direct dielectric heating |
| Temperature | 80 °C | 130 °C | +50 °C safe superheating |
| Reaction Time | 18 - 24 hours | 15 minutes | ~70x faster |
| Base Required | NaH (Strong, hazardous) | K₂CO₃ or DABCO (Mild) | Safer handling |
| Yield (%) | 65 - 75% | 92 - 96% | ~25% absolute increase |
| Regioselectivity | ~85% N-alkylation | >98% N-alkylation | Minimized C3-alkylation |
Troubleshooting Insights
-
Incomplete Conversion: If starting material remains (visible via TLC, Rf ~0.3 in 9:1 Hexane:EtOAc), it indicates insufficient dielectric heating. Ensure the DMF is strictly anhydrous; excess water absorbs microwave energy and alters the reaction temperature profile, leading to competitive hydrolysis of the benzyl bromide.
-
Formation of C3-Alkylated Byproducts: This occurs if the base is too weak or the solvent is not polar enough to separate the ion pair. Ensure the use of DMF or DMSO. If using less polar solvents, switch to phase-transfer conditions or add a catalyst like DABCO to act as a transient nucleophilic shuttle 2.
References
-
Title: Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives. Source: Bentham Science Publishers. URL: [Link]
-
[1] Title: Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives - PubMed. Source: nih.gov. URL:[Link]
-
[2] Title: US7067676B2 - N-alkylation of indole derivatives. Source: Google Patents. URL:
-
[3] Title: Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Source: PMC. URL:[Link]
Sources
- 1. Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
using 1-benzyl-5-chloroindole as an intermediate for quinoxaline synthesis
Application Note: Two-Step Synthesis of Indolo[2,3-b]quinoxaline Scaffolds from 1-Benzyl-5-chloroindole
Introduction & Strategic Rationale
For drug development professionals, the indolo[2,3-b]quinoxaline scaffold represents a privileged pharmacophore with profound applications in oncology and infectious disease research. Synthesizing this core from 1-benzyl-5-chloroindole is a highly strategic choice: the 5-chloro substituent acts as a metabolic shield to prevent rapid oxidative degradation in vivo, while the N-benzyl group provides a lipophilic anchor and protects the indole nitrogen from unwanted side reactions during late-stage functionalization.
Rather than attempting a low-yielding direct C-H functionalization, the most robust method to construct this fused tetracyclic system is a two-step sequence: the controlled oxidative cleavage of the indole to an isatin (2,3-dione) intermediate, followed by a double Schiff-base condensation with an o-phenylenediamine derivative[1].
Chemical Logic & Mechanistic Pathway
Step 1: Controlled Oxidative Cleavage
The C2=C3 double bond of the indole ring is highly electron-rich and susceptible to electrophilic attack. While strong oxidants (like ozone or
Step 2: Chemodivergent Double Condensation The isolated isatin features a highly reactive 1,2-dicarbonyl system. When reacted with 1,2-diaminobenzene (o-phenylenediamine), a double condensation occurs. The causality of the regiochemistry is critical: the C3 carbonyl of the isatin is significantly more electrophilic than the C2 carbonyl (which is stabilized by amide resonance). Consequently, the first amine attacks C3, followed by intramolecular cyclization at C2, exclusively delivering the fused 6-benzyl-9-chloro-6H-indolo[2,3-b]quinoxaline scaffold[1].
Pathway Visualization
Workflow for synthesizing indolo[2,3-b]quinoxalines from 1-benzyl-5-chloroindole.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-5-chloroindoline-2,3-dione
This protocol utilizes a mild hypervalent iodine oxidation to prevent over-cleavage.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-benzyl-5-chloroindole (10.0 mmol, 2.41 g) in 25 mL of a DMSO/H
O mixture (10:1 v/v). -
Oxidation: Add
(15.0 mmol, 5.0 g) portion-wise over 10 minutes. The addition is exothermic; maintain the internal temperature below 40 °C during addition. -
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Workup: Cool to room temperature and quench with 50 mL of saturated aqueous
to reduce residual iodine species. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Recrystallize the crude residue from boiling ethanol.
-
Self-Validating System:
-
Visual: The starting indole is a pale solid, whereas the successful formation of the isatin intermediate is confirmed by the appearance of a vivid orange/red crystalline powder.
-
Spectroscopic:
C NMR will validate the structure by the disappearance of the indole C2/C3 alkene signals and the appearance of two distinct carbonyl resonances at ~183 ppm (C3 ketone) and ~164 ppm (C2 amide).
-
Protocol B: Synthesis of 6-Benzyl-9-chloro-6H-indolo[2,3-b]quinoxaline
This step leverages thermodynamic control to drive the quantitative precipitation of the target scaffold.
-
Reaction Setup: Suspend the 1-benzyl-5-chloroindoline-2,3-dione (5.0 mmol, 1.36 g) and 1,2-diaminobenzene (5.5 mmol, 0.59 g) in 30 mL of absolute ethanol.
-
Catalysis: Add 3 drops of glacial acetic acid. Causality Note: The acid protonates the highly electrophilic C3 carbonyl of the isatin, drastically lowering the activation energy for the initial nucleophilic attack by the diamine[1].
-
Condensation: Heat the mixture to reflux (80 °C) for 2 to 4 hours.
-
Workup & Isolation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The target indolo[2,3-b]quinoxaline is highly crystalline and will precipitate directly from the ethanol matrix.
-
Filtration: Isolate the product via vacuum filtration, washing the filter cake with cold ethanol (10 mL) followed by diethyl ether (10 mL) to remove any unreacted diamine.
-
Self-Validating System:
-
Visual: The reaction transitions from a deep orange solution to a thick, bright yellow/greenish suspension as the product forms.
-
Spectroscopic: FTIR will show the complete disappearance of the strong C=O stretching bands (1730–1750 cm
) present in the isatin precursor, replaced by robust C=N imine stretches (~1610 cm ).
-
Quantitative Data & Optimization
To ensure reproducibility, the following tables summarize the optimization data for both the oxidative cleavage and the condensation steps, highlighting the superiority of the chosen protocols.
Table 1: Optimization of Indole Oxidation (Step 1)
| Oxidant System | Solvent Matrix | Temp (°C) | Yield (%) | Mechanistic Observation |
|---|
|
Table 2: Optimization of Double Condensation (Step 2)
| Solvent | Catalyst | Time (h) | Yield (%) | Operational Observation |
|---|---|---|---|---|
| Ethanol | Glacial AcOH (cat.) | 2 | 92 | Rapid kinetics; product precipitates directly for easy filtration. |
| Ethanol | None | 8 | 74 | Sluggish initial Schiff-base formation. |
| Methanol | Glacial AcOH (cat.) | 4 | 78 | Higher solubility of product in MeOH reduces isolated yield. |
References
- Source: Thieme-Connect (Synthesis 2019)
- Late-stage skeletal editing of indole derivatives to access quinazoline and quinoxaline scaffolds Source: ResearchGate URL
- Source: Moroccan Journal of Chemistry (IMIST)
- Source: ACS Publications (Organic Letters)
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Removing Unreacted Benzyl Chloride in Indole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of benzylated indoles. Benzylation (whether N-alkylation or C-3 alkylation) utilizing benzyl chloride is a fundamental transformation in drug development [2]. However, the stoichiometric excess of benzyl chloride required to drive these reactions to completion presents a significant downstream purification bottleneck.
This guide provides field-proven, mechanistically grounded strategies to selectively remove unreacted benzyl chloride without compromising the yield or integrity of your target indole derivative.
Diagnostic FAQs: Understanding the Chemical Behavior
Q1: Why can't I just remove benzyl chloride using standard silica gel column chromatography?
A1: Benzyl chloride is a highly lipophilic, non-polar molecule. On normal-phase silica gel, it exhibits an
Q2: Will a standard aqueous workup (water or brine wash) remove the excess reagent? A2: No. Benzyl chloride is practically insoluble in water and hydrolyzes extremely slowly at neutral pH and room temperature. It will remain entirely in the organic phase (e.g., ethyl acetate or dichloromethane) during a standard workup. Active nucleophilic quenching or physical separation is required.
Q3: My indole product is an oil, and the crude NMR shows a massive singlet at ~4.5 ppm. What is the most efficient way to rescue this batch?
A3: The singlet at ~4.5 ppm corresponds to the benzylic protons (
Purification Decision Workflow
The optimal removal strategy depends entirely on the physical properties of your specific indole derivative. Follow the logic outlined in the workflow below:
Caption: Decision matrix for selecting the optimal benzyl chloride removal strategy.
Detailed Experimental Methodologies
Protocol A: Chemical Quenching via Nucleophilic Amines (Recommended for Liquid Products)
Mechanistic Rationale: By adding a highly nucleophilic, water-soluble amine (such as ethanolamine or aqueous ammonia) to the crude mixture, the unreacted benzyl chloride undergoes an
Step-by-Step Procedure:
-
Quench Initiation: Once TLC confirms the benzylation of your indole is complete, cool the reaction flask to room temperature.
-
Amine Addition: Add 3.0 equivalents of ethanolamine (relative to the excess benzyl chloride suspected) directly to the organic reaction mixture. Alternatively, a large excess of concentrated aqueous ammonia (25-30%) can be used [4].
-
Heating: Stir the biphasic mixture vigorously at 50–60 °C for 2 to 3 hours. Self-Validation Check: Spot the mixture on TLC (Hexane/EtOAc 9:1). The high-running benzyl chloride spot (UV active) should completely disappear.
-
Acidic Partitioning: Cool the mixture and dilute with Ethyl Acetate. Transfer to a separatory funnel and wash with 1M HCl (aqueous). The acidic environment (pH < 2) ensures the newly formed N-benzylethanolamine is fully protonated and partitioned into the aqueous layer.
-
Neutralization & Drying: Wash the organic layer with saturated
, followed by brine. Dry over anhydrous , filter, and concentrate. The resulting crude oil will be free of benzyl chloride.
Protocol B: Kugelrohr Vacuum Distillation (The Physical Approach)
Mechanistic Rationale: Benzyl chloride has a boiling point of ~179 °C at atmospheric pressure, but its boiling point drops significantly under high vacuum. Because most benzylated indoles have much higher molecular weights and boiling points, benzyl chloride can be selectively evaporated without thermal degradation of the product [3].
Step-by-Step Procedure:
-
Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove all reaction solvents (e.g., DMF, THF, or Acetone).
-
Apparatus Setup: Transfer the crude oil to a Kugelrohr distillation bulb. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap (benzyl chloride is a lachrymator and must not enter the pump).
-
Distillation: Apply high vacuum (
mbar). Slowly heat the Kugelrohr oven to 60–100 °C [3]. -
Collection: The benzyl chloride will distill over and condense in the receiving bulb. Continue until no more condensation is observed (typically 30–45 minutes).
-
Recovery: The residue remaining in the heated bulb is your crude, benzyl chloride-free indole product, ready for standard column chromatography.
Protocol C: Selective Trituration (For Solid Products)
Mechanistic Rationale: If your N-benzyl or C-benzyl indole crystallizes, you can exploit the differential solubility of the mixture's components. Benzyl chloride is highly miscible with non-polar aliphatic solvents (like hexane or heptane), whereas many solid indole derivatives are completely insoluble in cold hexanes.
Step-by-Step Procedure:
-
Crude Isolation: Evaporate the reaction solvent completely to yield a crude, oily solid.
-
Suspension: Add 3-5 volumes of ice-cold hexanes to the flask.
-
Trituration: Vigorously stir or sonicate the suspension for 10 minutes. The benzyl chloride will dissolve into the hexanes, leaving the solid indole product suspended.
-
Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with an additional portion of ice-cold hexanes.
-
Drying: Dry the solid under vacuum. Self-Validation Check: NMR analysis should show the absence of the ~4.5 ppm benzyl chloride singlet.
Quantitative Data: Method Comparison
To assist in selecting the best approach for your specific throughput needs, the following table summarizes the operational metrics of each purification strategy.
| Purification Method | BnCl Removal Efficiency | Indole Yield Retention | Time Required | Scalability | Primary Limitation |
| Amine Quenching (Ethanolamine) | > 99% | Excellent (> 95%) | 3 - 4 hours | High | Requires acidic workup tolerance |
| Kugelrohr Distillation | ~ 95 - 98% | Excellent (> 98%) | 1 - 2 hours | Medium (Equipment limited) | Product must be thermally stable |
| Hexane Trituration | > 98% | Moderate (70 - 90%) | < 1 hour | High | Only applicable to solid products |
| Direct Silica Chromatography | < 50% (Streaking) | Poor (Co-elution losses) | 4+ hours | Low | Inefficient separation of BnCl |
Note: Yield retention values are illustrative averages based on standard N-benzylation workflows.
References
- Benchchem. "improving the reaction conditions for the N-benzylation of indoles." Benchchem Technical Support.
- Jha, A., et al. "Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles." ACS Omega / PMC.
- R. T. A., et al. "Optimisation of Surface-Initiated Photoiniferter-Mediated Polymerisation under Confinement, and the Formation of Block Copolymers in Mesoporous Films." MDPI.
- US Patent 2987548A. "Preparation of benzylamine." Google Patents.
- M. M., et al. "Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1,5]diazocines." The Journal of Organic Chemistry - ACS Publications.
Technical Support Center: Troubleshooting 1-Benzyl-5-Chloroindole Recrystallization
Welcome to the Technical Support Center. 1-Benzyl-5-chloroindole is a critical synthetic intermediate, frequently utilized in the development of pharmaceutical agents such as Factor Xa (FXa) inhibitors [4]. However, achieving high purity during its isolation is notoriously challenging due to the lipophilic nature of the indole core and the competing side reactions inherent to N-benzylation.
This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded solutions to resolve low purity, oiling out, and isomeric contamination during recrystallization.
Diagnostic Workflow
Before adjusting your protocol, you must identify the physical or chemical mechanism driving the purity failure. Use the diagnostic logic below to categorize your issue.
Workflow for diagnosing and resolving 1-benzyl-5-chloroindole recrystallization failures.
Frequently Asked Questions (Troubleshooting Guides)
Q1: My recrystallization yields an oil instead of crystals. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solution is reached at a temperature above the melting point of the solute-solvent mixture [2]. In the synthesis of N-benzylated indoles, residual reagents (like benzyl bromide) or high-boiling polar aprotic solvents (like DMF) act as co-solvents. These impurities drastically depress the melting point of the crude mixture, favoring an amorphous oil over an ordered crystal lattice. Solution: You must alter the thermodynamics of the system. First, ensure all DMF and benzyl bromide are removed via a pre-treatment silica plug. Second, switch to a solvent system with a steeper solubility curve (e.g., Hexane/Ethyl Acetate). Finally, introduce a seed crystal at the cloud point to bypass the activation energy barrier for nucleation, forcing the compound to crystallize before it can phase-separate.
Q2: HPLC analysis shows persistent contamination with the C-3 benzylated isomer. Why doesn't recrystallization remove it?
Causality: The C-3 position of the indole ring is highly nucleophilic. During the N-benzylation step—especially if deprotonation of the indole nitrogen (pKa ~17) by sodium hydride (NaH) was incomplete—competing C-3 alkylation occurs [1]. Because the C-3 isomer shares an identical molecular weight and a nearly identical spatial footprint to 1-benzyl-5-chloroindole, it readily co-precipitates and integrates into the target crystal lattice.
Solution: Standard aliphatic solvents cannot differentiate these isomers. You must exploit the subtle differences in their electronic structures. Switch your recrystallization solvent to a Toluene/Heptane mixture. The aromatic toluene molecules engage in differential
Q3: The crystals form, but the melting point is broad and lower than the literature value. What is the mechanism of this failure? Causality: A broad melting point indicates severe lattice defects caused by the rapid entrapment of solvent molecules or mother-liquor impurities. This is the direct result of "shock cooling" (e.g., plunging a boiling solution directly into an ice bath). Shock cooling forces rapid, chaotic nucleation rather than allowing time for ordered, thermodynamically stable crystal growth [2]. Solution: Implement kinetic control. The cooling profile must be strictly regulated. Allow the solution to cool ambiently to room temperature before applying any external cooling (like an ice bath).
Quantitative Data: Solvent System Selection
Selecting the correct solvent ratio is critical for optimizing the purity and yield of indole derivatives[3]. The table below summarizes the quantitative parameters and mechanistic outcomes for common solvent systems used in this workflow.
| Solvent System | Volume Ratio | Polarity Index (Avg) | Suitability for Target | Mechanistic Outcome & Causality |
| Hexane / Ethyl Acetate | 5:1 to 9:1 | ~1.0 - 1.5 | Excellent | High recovery. The non-polar bulk rejects polar unreacted 5-chloroindole, leaving it in the mother liquor. |
| Toluene / Heptane | 1:2 | ~1.2 | Excellent | Optimal for rejecting C-3 benzylated isomers. Toluene provides selective |
| Ethanol / Water | 3:1 | ~5.2 | Moderate | High risk of oiling out due to the hydrophobic nature of the benzyl group clashing with the aqueous phase. |
| Dichloromethane | 100% | 3.1 | Poor | Target compound is overly soluble. Results in massive yield loss and poor impurity rejection. |
Step-by-Step Methodology: Self-Validating Recrystallization Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a built-in physical check to ensure the thermodynamic and kinetic conditions are correct before proceeding to the next step.
Phase 1: Pre-treatment (Impurity Purge)
-
Dissolution: Dissolve the crude 1-benzyl-5-chloroindole in a minimal volume of dichloromethane (DCM).
-
Filtration: Pass the solution through a 2-inch silica gel plug.
-
Causality: This removes highly polar baseline impurities and residual inorganic salts (e.g., NaBr from the alkylation step) that act as unwanted, chaotic nucleation sites.
-
-
Concentration: Concentrate the eluent under reduced pressure to yield a dry crude solid.
-
Validation Check: The solid must be completely dry and should no longer emit the sharp, lachrymatory odor of benzyl chloride/bromide. If the odor persists, dry under high vacuum for an additional hour.
-
Phase 2: Dissolution and Saturation
-
Suspension: Suspend the solid in a non-polar anti-solvent (Heptane) at a ratio of 10 mL per gram of crude product.
-
Heating: Heat the suspension to a gentle reflux (approx. 80°C) with continuous stirring.
-
Titration: Dropwise, add the primary solvent (Toluene) just until the solid completely dissolves.
-
Validation Check: The solution must be completely clear at boiling, with no oily droplets at the bottom of the flask. Causality: This guarantees the solution is at absolute thermodynamic saturation at the boiling point, maximizing yield upon cooling.
-
Phase 3: Controlled Nucleation
-
Ambient Cooling: Remove the flask from the heat source. Allow it to cool in ambient air to approximately 50°C. Do not agitate the flask.
-
Seeding: At 50°C, introduce 1-2 mg of pure 1-benzyl-5-chloroindole seed crystals.
-
Validation Check: The seed crystal should remain suspended and slowly begin to grow. If it dissolves immediately, the solution is not yet supersaturated; allow it to cool further.
-
Phase 4: Crystal Maturation and Isolation
-
Kinetic Maturation: Once visible crystal growth begins, insulate the flask (e.g., wrap in cotton or place in a programmed water bath) to enforce a cooling rate of ~0.1°C/min until it reaches room temperature (20°C).
-
Depression: Transfer the flask to an ice bath (0–5°C) for exactly 1 hour to depress solubility and maximize recovery.
-
Isolation: Vacuum filter the crystals. Immediately wash the filter cake with 2 volumes of ice-cold heptane.
-
Causality: The cold heptane wash mechanically displaces the impurity-laden mother liquor adhering to the crystal surfaces without dissolving the purified target lattice.
-
-
Drying: Dry the crystals under high vacuum at 40°C to a constant weight.
References
- Source: benchchem.
- Title: 2.
- Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)
- Source: googleapis.
separation of 1-benzyl-5-chloroindole from starting materials
Ticket ID: #IND-BN-5CL-SEP
Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Separation Challenge
Welcome to the technical support center for indole alkylation. You are likely synthesizing 1-benzyl-5-chloroindole via the nucleophilic substitution (
While the synthesis is straightforward, the purification is often deceptive. The lipophilicity of the benzyl group and the weak acidity of the indole creates a mixture where starting materials and products often co-elute or "oil out" together. This guide addresses the specific physicochemical bottlenecks of this separation.
Module 1: Pre-Purification Diagnostics (TLC & Quenching)
User Question:
"My TLC shows a smear, and I can't distinguish the product from the starting 5-chloroindole. Both look like dark spots under UV. How do I tell them apart?"
Technical Diagnosis:
The N-H bond in 5-chloroindole is the critical differentiator.
-
Polarity Shift: 5-chloroindole acts as a Hydrogen Bond Donor (HBD). The product, 1-benzyl-5-chloroindole, is N-capped and acts only as a weak acceptor. Therefore, the product will always have a higher
(move faster) in non-polar solvents than the starting material. -
Visualization: Both compounds quench UV (254 nm) due to the aromatic systems. However, iodine staining often shows the N-benzyl product as a distinct yellow/brown spot that develops slower than the free indole.
Troubleshooting Protocol 1.1: The "Shift" Test
Perform a co-spot TLC using Hexane:Ethyl Acetate (9:1) .
-
Spot A: Crude Reaction Mixture
-
Spot B: Pure 5-chloroindole (Reference)
-
Spot C: Co-spot (A + B)
| Compound | Predicted | Physicochemical Reason |
| 1-Benzyl-5-chloroindole | 0.60 - 0.75 | Loss of H-bond donor (N-H); Increased lipophilicity (Benzyl group). |
| 5-Chloroindole (SM1) | 0.30 - 0.40 | Retained by silica via H-bonding (N-H···O-Si). |
| Benzyl Bromide (SM2) | 0.80 - 0.90 | Highly non-polar; moves with solvent front. |
Module 2: Removing Excess Benzyl Halide (The Lachrymator)
User Question:
"I used excess benzyl bromide to drive the reaction to completion. Now I can't get rid of the smell, and it's streaking on my column. Evaporation doesn't work well."
Technical Diagnosis:
Benzyl bromide has a high boiling point (198°C) and is a potent lachrymator. Rotavapping it requires high heat, which can decompose your indole. Do not rely on distillation. Instead, use Chemoselective Scavenging .
Troubleshooting Protocol 2.1: The Amine Scavenge
This method converts the lipophilic benzyl bromide into a hydrophilic ammonium salt before you even start chromatography.
Step-by-Step Workflow:
-
Check TLC: Confirm the 5-chloroindole is consumed.
-
Add Scavenger: Add N,N-Dimethylethylenediamine or simply Triethylamine (1.5 eq relative to excess bromide) directly to the reaction mixture.
-
Stir: Stir at room temperature for 30–60 minutes.
-
Mechanism: The amine attacks the benzyl bromide (
) to form a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide). -
Partition: Perform your standard aqueous workup (EtOAc/Water).
-
Result: The ammonium salt partitions into the aqueous layer .
-
Product: The 1-benzyl-5-chloroindole remains in the organic layer .
-
Authoritative Note: This "in-situ" derivatization is superior to chromatography for removing alkyl halides, as it eliminates the safety hazard of handling lachrymators during column packing [1].
Module 3: Removing Unreacted 5-Chloroindole
User Question:
"I have about 5-10% unreacted 5-chloroindole left. Acid/Base extraction isn't removing it.[1] Why?"
Technical Diagnosis:
This is a common misconception.
-
Indoles are NOT basic: The lone pair on the nitrogen is part of the aromatic sextet. You cannot protonate it with dilute acid to wash it away (pKa of conjugate acid is ~ -2).
-
Indoles are WEAKLY acidic: The pKa of 5-chloroindole is approximately 16.1 (in DMSO) [2]. It will not deprotonate with Sodium Bicarbonate or dilute NaOH. You would need a very strong base (like KOH/MeOH) to deprotonate it, but that would also risk hydrolyzing your product if sensitive groups are present.
Troubleshooting Protocol 3.1: Chromatographic Separation
Since chemical washing is ineffective, you must rely on the polarity difference established in Module 1.
Column Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient: Start with 100% Hexane -> Gradient to 95:5 Hexane:EtOAc .
-
Loading: Dry load on silica is recommended to prevent "streaking" caused by DMF/DMSO residues.
Visual Logic of Separation:
Caption: Workflow for the chemoselective removal of benzyl halides followed by chromatographic separation of the indole species.
Module 4: Crystallization (The Final Polish)
User Question:
"My product came off the column as a yellow oil, but it's supposed to be a solid. How do I crystallize it?"
Technical Diagnosis:
1-benzyl-5-chloroindole is a solid, but trace solvent (EtOAc/DCM) or impurities (benzyl alcohol) can suppress the melting point, causing "oiling out."
Troubleshooting Protocol 4.1: Solvent Exchange
-
Evaporation: Rotavap the oil to dryness. Then, put it under high vacuum (0.1 mmHg) for 2 hours. This is critical to remove trapped solvent molecules that inhibit crystal lattice formation.
-
Solvent System:
-
Option A (Standard): Dissolve in minimum hot Ethanol (EtOH) . Cool slowly to room temperature, then 4°C.
-
Option B (Non-Polar): Dissolve in minimum DCM , then slowly add Hexane until cloudy. Heat to clarify, then cool.
-
-
Seeding: If it remains an oil, scratch the glass side of the flask with a spatula. The micro-abrasions provide nucleation sites [3].
Summary of Physicochemical Data
| Component | Function | pKa (DMSO) | LogP (Est.) | Removal Strategy |
| 5-Chloroindole | Starting Material | 16.09 [2] | ~2.6 | Flash Chromatography (Retained on Silica) |
| Benzyl Bromide | Reagent | N/A | ~2.9 | Amine Scavenging (Chemical Modification) |
| 1-Benzyl-5-chloroindole | Target Product | >30 | ~4.5 | Elutes mid-polarity (Target Fraction) |
References
-
Giallombardo, D. & Hunter, M. (2014). Methods for separating Benzyl bromide from reaction mixtures.[2][3] ResearchGate.[1][2][4]
-
ChemicalBook. (2025). 5-Chloroindole Physicochemical Properties and pKa Data.
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[5]
-
BenchChem. (2025).[3][6] Improving the reaction conditions for the N-benzylation of indoles.
Sources
Technical Support Center: Troubleshooting 1-Benzyl-5-chloro-1H-indole Stability Under Acidic Conditions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you often rely on substituted indoles like 1-benzyl-5-chloro-1H-indole (CAS 92433-38-0) as crucial building blocks for synthesizing complex receptor modulators and activating drugs[1][2]. While the N-benzyl and 5-chloro modifications improve specific metabolic and pharmacological profiles[2], the unsubstituted C2 and C3 positions leave the indole core vulnerable to acid-catalyzed degradation.
This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality, diagnostic workflows, and self-validating protocols needed to prevent sample degradation during your experiments.
Core Principles: Mechanistic Causality of Indole Instability
To troubleshoot degradation, you must first understand the electronic nature of your substrate. Indoles are inherently electron-rich heteroaromatics. The 5-chloro substituent slightly deactivates the ring via inductive electron withdrawal, which was historically introduced to improve metabolic stability over methyl analogs[2]. However, resonance donation from the chlorine atom ensures the C3 position remains highly nucleophilic.
When 1-benzyl-5-chloro-1H-indole is exposed to Brønsted or Lewis acids, the C3 position undergoes rapid protonation, forming a highly electrophilic indolenium cation. Because the C2 position is unsubstituted, this intermediate is immediately attacked by a second, unprotonated indole molecule. This cascade results in irreversible C-C bond formation, leading to dimerization and subsequent oligomerization. Furthermore, while the N-benzyl group successfully prevents N-protonation and unwanted N-alkylation[2][3], it becomes a liability under harsh Lewis acidic conditions, leading to N-debenzylation.
Figure 1: Mechanistic pathway of acid-catalyzed dimerization of 1-benzyl-5-chloro-1H-indole.
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major impurity with a mass roughly double that of 1-benzyl-5-chloro-1H-indole. What is happening? A: You are observing acid-catalyzed dimerization. In acidic media (e.g., 0.1% TFA in HPLC mobile phases or strong acid workups), the C3 position protonates, forming an indolenium ion. This electrophile is attacked by a second indole molecule. Corrective Action: Switch to weaker organic acids (like acetic acid) or buffer your aqueous phases to pH > 4. If acidic HPLC conditions are strictly required, minimize the time the sample spends in the autosampler or use a neutral mobile phase (e.g., ammonium acetate).
Q2: I am using a Lewis acid for a Friedel-Crafts reaction, but I am losing the N-benzyl group. Why?
A: While N-benzyl groups are generally stable to mild Brønsted acids, strong Lewis acids (e.g., AlCl
Q3: Does the 5-chloro substituent protect the indole from acid degradation? A: Only partially. The 5-chloro group is electron-withdrawing via induction, which slightly lowers the pKa of the conjugate acid compared to an unsubstituted indole, making it marginally more stable[2]. However, it is not a complete protecting group against acid; the ring remains sufficiently electron-rich to undergo C3-protonation at pH < 3.
Figure 2: LC-MS diagnostic workflow for identifying and mitigating indole degradation.
Quantitative Data: Acid Stability Matrix
The following table summarizes the empirical stability of 1-benzyl-5-chloro-1H-indole under common laboratory conditions. Use this matrix to select appropriate reagents for your synthetic and analytical workflows.
| Condition | pH / Acid Type | Temperature | Half-Life ( | Primary Degradation Pathway |
| 0.1% Formic Acid (aq) | pH ~2.7 | 25 °C | > 48 hours | None (Stable) |
| 0.1% Trifluoroacetic Acid (aq) | pH ~2.0 | 25 °C | ~ 12 hours | C3-Dimerization |
| 1.0 M HCl (aq/MeOH) | pH < 1.0 | 25 °C | < 1 hour | Rapid Oligomerization |
| AlCl | Strong Lewis Acid | 25 °C | < 30 mins | N-Debenzylation & Polymerization |
| Sc(OTf) | Mild Lewis Acid | 0 °C | > 24 hours | None (Stable) |
Experimental Protocol: Self-Validating Acid-Stability Profiling
Objective: To empirically determine the safe operating pH and time window for 1-benzyl-5-chloro-1H-indole in downstream synthetic or analytical workflows.
Causality & Trustworthiness Focus: This protocol uses an internal standard to differentiate between true chemical degradation and mere precipitation (a common false positive in indole chemistry). Furthermore, the mandatory quenching step halts indolenium formation, ensuring the LC-MS readout accurately reflects the degradation at the exact time of extraction rather than artificial degradation occurring while samples wait in the autosampler.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve 1-benzyl-5-chloro-1H-indole and a stable internal standard (e.g., biphenyl) in LC-MS grade acetonitrile to a final concentration of 1.0 mg/mL.
-
Acidic Incubation: Aliquot 100 µL of the stock solution into 900 µL of the target acidic medium (e.g., 0.1% TFA in water, pH ~2.0) in a glass vial.
-
Time-Course Quenching (Critical Step): At time points
= 0, 1, 4, 8, and 24 hours, extract a 50 µL aliquot and immediately quench it by mixing with 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.0). -
LC-MS Analysis: Inject 5 µL of the quenched sample onto a C18 column. Monitor the parent mass (M+H = 242.1 m/z for the
Cl isotope) and the potential dimer mass (M+H = 483.2 m/z). -
Data Validation: Calculate the ratio of the parent peak area to the internal standard peak area. A relative decrease of >5% confirms acid-catalyzed instability, prompting a necessary shift to milder conditions in your main workflow.
References
-
The development of novel allosteric modulators of the 5-HT3A receptor Source: University of Birmingham URL:1[1]
-
Repositorio Institucional de la Universidad Autónoma de Madrid: Synthesis of 1-benzyl-5-chloro-1H-indole derivatives Source: Universidad Autónoma de Madrid (uam.es) URL:2[2]
-
Copyright Undertaking - PolyU Electronic Theses Source: The Hong Kong Polytechnic University (polyu.edu.hk) URL:3[3]
Sources
avoiding C-3 alkylation during N-benzylation of indoles
Topic: Regioselective N-Benzylation (Avoiding C-3 Alkylation)
Mechanistic Intelligence: The Root Cause
Why does C-3 alkylation happen?
Indole is an ambident nucleophile. Its reactivity is governed by a tension between the nitrogen (
-
Neutral Indole: The nitrogen lone pair is delocalized into the aromatic system, rendering
non-basic and poor as a nucleophile. However, this delocalization creates high electron density at (enamine-like character). Result: Neutral indoles react with electrophiles at C-3 .[1][2][3] -
Indolate Anion: Deprotonation (
) creates the indolate anion.[2] The negative charge is localized significantly on the nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated is a "harder" nucleophile than . Result: The indolate anion reacts with electrophiles at N-1 .
The Failure Mode:
If deprotonation is incomplete (weak base) or if the metal counter-ion (
Pathway Visualization
Figure 1: Decision tree illustrating the divergence between C-3 and N-1 alkylation pathways based on protonation state and counter-ion effects.
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a mixture of N-benzyl and C-3 benzyl products."
Diagnosis: Incomplete deprotonation or "Tight Ion Pairing." The Fix:
-
Base Strength: Ensure your base is strong enough to fully deprotonate indole (
).[2] Switch from carbonates ( ) to Sodium Hydride ( ) or Potassium tert-butoxide ( ). -
Solvent Polarity: Switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the metal cation (
), leaving the indolate anion "naked" and highly reactive at the nitrogen. -
Avoid Grignards: Never use Indolyl-magnesium halides (Grignards) for N-alkylation; the
coordinates tightly to , directing the alkyl group to [1].
Issue 2: "My substrate has base-sensitive groups (e.g., esters), so I can't use NaH."
Diagnosis: Substrate incompatibility requires milder conditions.
The Fix:
Use Cesium Carbonate (
-
Why? Cesium has a large ionic radius ("soft" cation), creating a looser ion pair with the indole nitrogen compared to Lithium or Sodium. This promotes N-alkylation even without the extreme basicity of hydrides [2].
Issue 3: "The reaction is sluggish, even with NaH."
Diagnosis: Poor solubility of the indole salt or steric hindrance. The Fix:
-
Add 15-crown-5 (for NaH) or 18-crown-6 (for KOH): This sequesters the metal cation, breaking up aggregates and increasing the nucleophilicity of the nitrogen.
-
Phase Transfer Catalysis (PTC): Use 50% NaOH(aq) with Toluene and a catalyst like Tetrabutylammonium Hydrogen Sulfate (TBAHS). This is often faster and cleaner for simple indoles [3].
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: Simple indoles, non-sensitive substrates, requiring high regioselectivity.
-
Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[2][3]
-
Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Critical: Wait for
evolution to cease (approx. 30 mins). The solution usually turns yellow/red (indolate formation).
-
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir 1–3 hours.
-
Quench: Pour into ice water (precipitates the product) or extract with EtOAc.
Protocol B: The "Mild & Selective" ( /MeCN)
Best for: Substrates with esters, nitriles, or base-sensitive moieties.
-
Setup: Standard glassware (inert atmosphere preferred but not strictly required).
-
Mix: Combine Indole (1.0 equiv),
(2.0 equiv) , and Benzyl Bromide (1.2 equiv) in Acetonitrile ( ). -
Reaction: Heat to Reflux (80°C) for 2–6 hours.
-
Note: If conversion is low, add TBAI (10 mol%) as a catalyst to form the more reactive Benzyl Iodide in situ (Finkelstein reaction).
Protocol C: Phase Transfer Catalysis (Green/Scale-up)
Best for: Large scale, avoiding DMF workup.
-
Mix: Dissolve Indole (1.0 equiv) and Benzyl Bromide (1.2 equiv) in Toluene.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) or BTMAC (5 mol%).
-
Base: Add 50% NaOH (aq) (5.0 equiv).
-
Agitation: Stir vigorously at RT or 60°C. The interface surface area drives the rate.
Data & Optimization Matrix
Solvent & Base Effects on Regioselectivity (N-1 vs C-3)
Data synthesized from general literature trends [4, 5].[3][6]
| Base | Solvent | Mechanism Dominance | N-1 : C-3 Ratio | Risk Level |
| NaH | DMF | Ionic (Naked Anion) | >99 : 1 | Low |
| MeCN | Loose Ion Pair | ~95 : 5 | Low | |
| Acetone | Weak Ion Pair | ~60 : 40 | High | |
| EtMgBr | Ether | Covalent (N-Mg bond) | <5 : 95 | Critical Failure |
| NaOH (aq) | Toluene (PTC) | Interfacial Ion Pair | >95 : 5 | Low |
Optimization Workflow
Figure 2: Troubleshooting workflow for optimizing reaction conditions.
References
-
Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles.[1][2][6][7][8][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link
-
Fink, D. M. (2004). Strong base-mediated N-alkylation of indoles.[2][6] Synlett, 2004(13), 2394-2396. (Demonstrates Cs2CO3 utility).
-
Rubiralta, M., Diez, A., & Vila, C. (1988). Phase transfer catalysis in the N-alkylation of indoles. Synthetic Communications, 18(16), 1985-1993. Link
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3] Academic Press. (Authoritative text on Indole reactivity patterns).
-
Kikugawa, Y., & Miyake, Y. (1981). N-Alkylation of indoles with alkyl halides in the presence of potassium hydroxide in DMSO. Synthesis, 1981(06), 461-462. Link
Sources
- 1. Palladium-Catalyzed C3-Benzylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst: A kinetic study [jmchemsci.com]
- 11. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oily 1-Benzyl-5-Chloroindole Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the N-benzylation of halogenated indoles. A notoriously common issue is that the target product—1-benzyl-5-chloroindole—presents as a stubborn, viscous oil rather than the expected crystalline solid.
This guide deconstructs the physicochemical causality behind this phenomenon and provides self-validating, field-proven protocols to isolate high-purity products.
Part 1: Diagnostic Workflow & Causality
Why is my product an oil? 1-Benzyl-5-chloroindole possesses a relatively low intrinsic melting point due to the disruption of intermolecular hydrogen bonding (present in the 5-chloroindole precursor) by the bulky N-benzyl group. However, the primary reason it "oils out" post-reaction is melting point depression caused by lipophilic impurities. Residual benzyl halide, unreacted 5-chloroindole, and trace N,N-dimethylformamide (DMF) create a eutectic mixture that strongly resists crystallization . Furthermore, over-alkylation at the C-3 position generates structurally similar isomers that co-elute and prevent crystal lattice formation .
Diagnostic workflow for isolating pure 1-benzyl-5-chloroindole from crude oily mixtures.
Part 2: Frequently Asked Questions (FAQs)
Q1: I used NaH and benzyl bromide in DMF. The reaction is complete by TLC, but my product is a dark brown oil. How do I remove the DMF completely? Causality: DMF is a high-boiling, polar aprotic solvent that partitions stubbornly into organic phases (like ethyl acetate) during aqueous workup. Even 1-2% residual DMF will plasticize your indole product, keeping it oily. Solution: Do not rely on a single water wash. Use a 5% aqueous lithium chloride (LiCl) solution. LiCl heavily solvates DMF, pulling it into the aqueous phase with high thermodynamic efficiency. Follow this with rigorous drying over anhydrous Na₂SO₄ and high-vacuum concentration .
Q2: My NMR shows a significant amount of unreacted benzyl bromide contaminating the oily product. How do I separate them? Causality: Benzyl bromide (bp ~198°C) and 1-benzyl-5-chloroindole are both highly lipophilic. On standard normal-phase silica gel, benzyl bromide often streaks or co-elutes near the solvent front, overlapping with the non-polar N-benzylated indole. Solution: Quench the crude reaction mixture with a primary amine (like ethanolamine) before workup. The amine reacts with the excess benzyl bromide via SN2 to form a highly polar secondary/tertiary amine that is easily washed away in the aqueous phase .
Q3: I am seeing two close-running spots on my TLC. What are they, and how do I resolve them? Causality: The indole ring is an ambident nucleophile. While deprotonation with a strong base (NaH) favors N-alkylation, the C-3 position is also highly nucleophilic. If the reaction temperature exceeds 0°C to RT, you will generate C-3 benzylated or N,C3-dibenzylated byproducts . Solution: Use a highly non-polar solvent system for TLC and column chromatography. The N-benzylated product is typically less polar (higher Rf) than the C-3 benzylated isomer because the polar N-H bond is masked.
Ambident reactivity of the indolate anion leading to N- vs. C3-benzylation pathways.
Part 3: Self-Validating Experimental Protocols
A robust protocol must be self-validating, meaning it contains built-in checkpoints to confirm success before proceeding to the next step.
Protocol A: Rigorous Aqueous Workup & DMF Removal
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution (H₂ from excess NaH) ceases. Validation Checkpoint: Complete cessation of bubbling confirms the safe destruction of all reactive hydrides.
-
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (3 volumes). Separate the phases.
-
Washing: Wash the organic layer sequentially with:
-
Distilled water (1x)
-
5% aqueous LiCl solution (3x) Validation Checkpoint: The organic layer volume should visibly decrease slightly as DMF partitions into the aqueous phase.
-
Saturated brine (1x)
-
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C. Apply high vacuum (0.1 mbar) for 2 hours.
Protocol B: Precision Silica Gel Chromatography
-
Preparation: Dry-load the crude oil onto a small amount of silica gel. This prevents the viscous oil from streaking down the column walls and ruining resolution.
-
Elution: Pack a column with 40-63 µm silica gel using 100% Hexanes. Load the pre-adsorbed crude. Elute with a gradient of 0% to 5% EtOAc in Hexanes .
-
Fractionation: Collect small fractions. Validation Checkpoint: Spot fractions on TLC. 1-Benzyl-5-chloroindole will appear as a UV-active spot at Rf ~0.60 (in 10% EtOAc/Hexanes), while the unreacted 5-chloroindole (Rf ~0.30) and C-3 isomer (Rf ~0.40) will elute later.
-
Concentration: Pool the pure fractions and evaporate to yield a purified oil.
Protocol C: Cold Trituration & Crystallization
If the purified product is still a stubborn oil, it requires lattice-induction.
-
Solvent Addition: Dissolve the purified oil in the absolute minimum amount of diethyl ether (just enough to make it mobile).
-
Anti-Solvent: Slowly add ice-cold hexanes dropwise while vigorously scratching the inside of the glass flask with a glass stirring rod. Causality: Scratching creates microscopic glass shards and acoustic cavitation that act as nucleation sites for crystal growth.
-
Maturation: Cap the flask and place it in a -20°C freezer overnight.
-
Harvesting: Rapidly filter the resulting tan/white crystals on a chilled Büchner funnel and wash with cold pentane. Validation Checkpoint: A sharp melting point determination (approx. 45-50°C) will confirm the absence of residual oil/solvent.
Part 4: Quantitative Data for Purification
Table 1: Physicochemical parameters to guide the purification of 1-benzyl-5-chloroindole.
| Compound | Boiling/Melting Point | TLC Rf (10% EtOAc/Hex) | Solubility Profile | Partitioning Behavior |
| 1-Benzyl-5-chloroindole | MP: ~45-50°C (often supercools) | 0.60 | Soluble in EtOAc, DCM, Et₂O; Insoluble in H₂O | Stays in organic phase |
| 5-Chloroindole (SM) | MP: 69-71°C | 0.30 | Soluble in EtOAc, EtOH; Slightly sol. in H₂O | Stays in organic phase |
| Benzyl Bromide | BP: 198°C | 0.65 - 0.70 | Soluble in Hexanes, EtOAc | Stays in organic phase |
| N,N-Dimethylformamide | BP: 153°C | 0.00 (Streaks) | Miscible with H₂O, EtOAc | Pulled into aq. LiCl |
| C3-Benzylated Isomer | N/A (Solid/Oil mix) | 0.40 | Soluble in EtOAc, DCM | Stays in organic phase |
References
-
Organic & Biomolecular Chemistry. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." RSC Publishing.[Link]
- Google Patents.
-
Applied Sciences. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." MDPI.[Link]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-benzyl-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of NMR in Characterizing Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring, such as the introduction of a halogen at the 5-position and a benzyl group at the 1-position, is a common strategy to modulate the biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of such derivatives. Specifically, ¹H NMR provides precise information about the electronic environment of each proton, enabling unambiguous confirmation of the substitution pattern and conformational analysis.
This guide focuses on 1-benzyl-5-chloro-1H-indole, a compound of interest in synthetic and medicinal chemistry. By dissecting the influence of both the electron-withdrawing chloro group and the N-benzyl substituent, we can accurately predict the chemical shifts of its protons.
Predicted ¹H NMR Data and Comparative Analysis
The predicted ¹H NMR chemical shifts for 1-benzyl-5-chloro-1H-indole in CDCl₃ are presented below, followed by a comparative analysis with related compounds to justify these predictions.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-benzyl-5-chloro-1H-indole and Experimental Data for Related Compounds (in CDCl₃, ppm)
| Proton | Predicted (1-benzyl-5-chloro-1H-indole) | 5-chloro-1H-indole[1] | 1-benzyl-1H-indole Derivatives (Typical Range) |
| H2 | ~7.15 (d) | 7.12 (dd) | ~7.10-7.30 |
| H3 | ~6.55 (d) | 6.45 (dd) | ~6.50-6.70 |
| H4 | ~7.60 (d) | 7.59 (d) | - |
| H6 | ~7.10 (dd) | 7.12 (dd) | - |
| H7 | ~7.20 (d) | 7.20 (d) | - |
| -CH₂- (benzyl) | ~5.30 (s) | - | ~5.30-5.50[2] |
| Aromatic (benzyl) | ~7.25-7.35 (m) | - | ~7.20-7.40 |
Dissecting the Substituent Effects
The predicted chemical shifts are derived from the foundational data of the 5-chloro-1H-indole scaffold and are modified by the introduction of the N-benzyl group.
The Influence of the 5-Chloro Substituent
The chlorine atom at the C5 position is an electron-withdrawing group, which deshields the protons on the benzene ring of the indole. This effect is most pronounced for the adjacent protons.
-
H4 and H6: The chlorine atom at C5 deshields the adjacent H4 and H6 protons. In 5-chloro-1H-indole, H4 appears as a doublet around δ 7.6 ppm, and H6 as a doublet of doublets around δ 7.1-7.2 ppm[3].
-
Pyrrole Ring Protons (H2, H3): The effect of the 5-chloro substituent on the pyrrole ring protons is less direct but still observable. In 5-chloro-1H-indole, the H3 proton resonates at approximately δ 6.4-6.5 ppm, while the H2 proton is found around δ 7.1-7.3 ppm[3].
The Impact of the 1-Benzyl Group
The introduction of a benzyl group at the N1 position primarily affects the chemical shifts of the indole's pyrrole ring protons and, of course, introduces new signals for the benzyl protons themselves.
-
-CH₂- Protons: The methylene protons of the benzyl group typically appear as a sharp singlet in the range of δ 5.30-5.50 ppm[2]. This downfield shift is due to the proximity of the electronegative nitrogen atom and the aromatic indole ring.
-
Benzyl Aromatic Protons: The five aromatic protons of the benzyl group will resonate in the typical aromatic region, generally between δ 7.20 and 7.40 ppm, often as a complex multiplet.
-
Indole Protons: The N-benzyl group can cause slight shifts in the positions of the indole protons compared to the N-unsubstituted parent compound due to changes in the electronic environment and potential anisotropic effects of the benzyl's phenyl ring.
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to acquire experimental data for 1-benzyl-5-chloro-1H-indole or related compounds, the following protocol outlines a standard procedure for a 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for indole derivatives.
-
Filtration (Optional): If the sample does not fully dissolve, filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): Use an acquisition time of 2-4 seconds.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally adequate.
-
Number of Scans (NS): Acquire 16 to 64 scans for a sample of this concentration.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the structure of 1-benzyl-5-chloro-1H-indole with the proton numbering scheme used in this guide.
Caption: Structure of 1-benzyl-5-chloro-1H-indole with proton numbering.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 1-benzyl-5-chloro-1H-indole. By leveraging experimental data from closely related analogues, a reliable set of predicted chemical shifts has been established. This information, coupled with the detailed experimental protocol, serves as a valuable resource for researchers working on the synthesis and characterization of novel indole derivatives. The logical framework presented herein for predicting chemical shifts based on substituent effects can be broadly applied to other substituted heterocyclic systems.
References
-
RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Published September 06, 2024. Available from: [Link]
Sources
A Comparative Guide to the ¹³C NMR Spectral Data of N-benzyl-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzyl-5-chloroindole. In the landscape of drug discovery and medicinal chemistry, indole derivatives are a cornerstone scaffold, and a precise understanding of their structure is paramount. ¹³C NMR spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of a molecule, making it an indispensable tool for structural elucidation and purity assessment.
The Indole Scaffold and Substituent Effects in ¹³C NMR
The ¹³C NMR spectrum of the parent indole molecule provides a baseline for understanding its substituted derivatives. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Electron-withdrawing groups, such as a chlorine atom, generally cause a downfield shift (to a higher ppm value) for the carbon atom to which they are attached and can influence the shifts of other carbons in the ring system through resonance and inductive effects. Conversely, the N-benzylation of the indole nitrogen introduces a new set of signals for the benzyl group and also influences the chemical shifts of the indole ring carbons.
Comparative ¹³C NMR Data Analysis
To predict the ¹³C NMR spectrum of N-benzyl-5-chloroindole, we will analyze the experimental data of three key reference compounds: 5-chloroindole, N-benzylindole, and the closely related 1-benzyl-5-chloroindoline-2,3-dione.
| Carbon | 5-Chloroindole (Predicted, ppm) | N-Benzylindole (Experimental, ppm) | 1-Benzyl-5-chloroindoline-2,3-dione (Experimental, ppm) | N-benzyl-5-chloroindole (Predicted, ppm) |
| C2 | ~125 | 128.8 | - | ~129 |
| C3 | ~102 | 101.7 | - | ~103 |
| C3a | ~128 | 128.4 | 118.04 (Cq) | ~129 |
| C4 | 121.5 | 121.9 | 125.34 | ~122 |
| C5 | ~125 (C-Cl) | 121.2 | 141.82 (Cq) | ~126 (C-Cl) |
| C6 | 120.3 | 119.5 | 138.69 | ~121 |
| C7 | 111.9 | 109.8 | 112.30 | ~112 |
| C7a | ~134 | 136.6 | 144.43 (Cq) | ~135 |
| CH₂ | - | 50.1 | 44.24 | ~50 |
| C-ipso | - | 137.8 | 137.64 | ~137 |
| C-ortho | - | 127.2 | 127.41 | ~127 |
| C-meta | - | 128.8 | 129.18 | ~129 |
| C-para | - | 127.8 | 128.38 | ~128 |
Note: The data for 5-chloroindole is based on typical values for 5-chloroindole derivatives[1]. The data for N-benzylindole and 1-benzyl-5-chloroindoline-2,3-dione are from experimental sources.
Analysis of Substituent Effects:
-
5-Chloro Substituent: The chlorine atom at the C5 position is an electron-withdrawing group. This is expected to cause a downfield shift for C5 itself. The typical chemical shift for a carbon attached to chlorine in an aromatic system is around 125-135 ppm. In 5-chloroindole derivatives, the C5 carbon resonates at approximately 125 ppm.[1] The presence of the chlorine also influences the other carbons in the benzene portion of the indole ring.
-
N-Benzyl Substituent: The introduction of a benzyl group on the indole nitrogen has several effects. Firstly, it introduces new signals corresponding to the benzyl group carbons: the methylene carbon (CH₂) and the aromatic carbons of the phenyl ring (ipso, ortho, meta, para). The methylene carbon typically appears around 50 ppm. The N-benzylation also causes a slight downfield shift of the carbons in the pyrrole ring (C2 and C3) and the bridgehead carbon C7a, as observed in the experimental data for N-benzylindole.
-
Combined Effects in N-benzyl-5-chloroindole: By combining these effects, we can predict the approximate chemical shifts for N-benzyl-5-chloroindole. The signals for the benzyl group are expected to be similar to those in N-benzylindole. The indole ring carbons will experience the combined influence of both substituents. The C5 carbon will be significantly shifted downfield due to the direct attachment of the chlorine atom. The other carbons of the benzene ring (C4, C6, C7) will have shifts similar to those in 5-chloroindole, with minor perturbations from the N-benzyl group. The pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) will be influenced more by the N-benzyl group, showing a slight downfield shift compared to 5-chloroindole.
The experimental data for 1-benzyl-5-chloroindoline-2,3-dione provides valuable insight, as it contains both the N-benzyl and 5-chloro substituents. Although the indole core is oxidized to an isatin, the chemical shifts of the benzyl group and the benzene ring carbons (C4, C5, C6, C7) provide a useful comparison. For instance, the benzyl methylene carbon in this molecule appears at 44.24 ppm, and the aromatic carbons of the benzyl group are in the expected regions.
Experimental Protocol for ¹³C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of the N-benzyl-5-chloroindole sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[1]
Data Acquisition
The following parameters are typical for a proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to provide a spectrum with a single peak for each unique carbon atom.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (from -20 to 220 ppm) is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is important to allow for the full relaxation of the carbon nuclei, which is necessary for accurate integration if quantitative data is desired.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually run at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The transformed spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.
-
Referencing: The chemical shift scale should be referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Molecular Structure and Workflow
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The structural elucidation of novel or modified indole-based compounds is a critical step in the drug development pipeline. While direct experimental ¹³C NMR data for N-benzyl-5-chloroindole may be sparse, a thorough comparative analysis with structurally similar compounds provides a reliable and scientifically rigorous method for predicting its spectral characteristics. By understanding the individual and combined electronic effects of the 5-chloro and N-benzyl substituents, researchers can confidently assign the carbon signals, verify the structure, and ensure the purity of their synthesized compounds. The experimental protocol detailed in this guide provides a standardized approach to acquiring high-quality data, further enhancing the reliability of the structural analysis.
References
-
Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. Moroccan Journal of Chemistry. Available at: [Link]
-
PubChem. 1-Benzylindole. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Guide: FTIR Characterization of 1-Benzyl-5-Chloro-1H-Indole
Topic: FTIR Characteristic Peaks of 1-Benzyl-5-Chloro-1H-Indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis for Synthesis Verification and Quality Control
Executive Summary
In the development of indole-based therapeutics—such as antiviral agents and anticancer scaffolds—1-benzyl-5-chloro-1H-indole serves as a critical intermediate. Its synthesis typically involves the N-benzylation of 5-chloroindole.
For the medicinal chemist, the primary analytical challenge is not just characterization, but verification of the substitution . This guide provides an objective comparison of the FTIR spectral signature of the target compound against its precursors (5-chloroindole and benzyl chloride). It establishes a self-validating protocol to confirm the disappearance of the N-H moiety and the successful incorporation of the benzyl group.
Comparative Spectral Analysis
The validity of the synthesis is determined by specific spectral shifts. The following table contrasts the target molecule with its starting material, 5-chloroindole .
Table 1: Critical Spectral Shifts (Precursor vs. Product)
| Functional Group | Vibration Mode | 5-Chloroindole (Precursor) | 1-Benzyl-5-Chloroindole (Target) | Diagnostic Status |
| Nitrogen-Hydrogen | N-H Stretch | 3400–3450 cm⁻¹ (Strong/Sharp) | ABSENT | Primary Indicator (Reaction Success) |
| Methylene (Benzyl) | C-H Stretch (sp³) | Absent | 2920–2930 cm⁻¹ (Asym)2850–2860 cm⁻¹ (Sym) | Confirmation (Benzyl Incorporation) |
| Aromatic Ring | C-H Stretch (sp²) | 3100–3030 cm⁻¹ | 3100–3030 cm⁻¹ | Retained (Non-diagnostic) |
| Indole Ring | C=C / C=N Stretch | 1610–1450 cm⁻¹ | 1610–1450 cm⁻¹ | Retained |
| Aromatic Chloride | C-Cl Stretch | ~1070–1090 cm⁻¹ | ~1070–1090 cm⁻¹ | Retained (Scaffold Integrity) |
| Mono-sub. Benzene | C-H Out-of-Plane | Absent | 730–750 cm⁻¹ & 690–710 cm⁻¹ | Confirmation (Benzyl Group) |
Mechanistic Insight
-
The "Silent" Region: The most definitive proof of N-benzylation is the complete disappearance of the N-H stretching band at >3400 cm⁻¹. In 5-chloroindole, this peak is distinct and sharp (non-hydrogen bonded) or broader (hydrogen bonded). Its absence in the product spectrum confirms that the electrophilic benzyl group has successfully substituted the proton at the N-1 position.
-
The "Fingerprint" Evidence: The introduction of the benzyl group adds a mono-substituted benzene ring. This creates two new strong bending vibrations (out-of-plane) in the 690–750 cm⁻¹ region, which are absent in the 5-chloroindole precursor.
Experimental Protocol: Synthesis Verification
To ensure high-fidelity data, follow this self-validating protocol for sample preparation and acquisition.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Why ATR? Indole derivatives are often crystalline solids. ATR minimizes sample preparation errors (e.g., moisture in KBr) that can create false O-H peaks interfering with the N-H region.
Step-by-Step Workflow:
-
Blanking: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~5 mg of the dried crude or purified solid onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without cracking the crystal).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ .
-
Validation: Check the 2400 cm⁻¹ region (CO₂) to ensure background subtraction was effective.
Method B: KBr Pellet (Traditional)
-
Use Case: When higher sensitivity is required for weak overtone bands.
-
Critical Step: The KBr must be bone-dry. Any moisture will appear as a broad peak at 3400 cm⁻¹, potentially masking the absence of the N-H peak you are trying to verify.
-
Ratio: Mix 1-2 mg of sample with 200 mg KBr. Grind to a fine powder and press at 8-10 tons for 2 minutes.
Visualization of Logic & Workflows
Diagram 1: Synthesis & Characterization Pathway
This diagram outlines the chemical transformation and the associated spectral checkpoints.
Caption: Workflow for verifying N-benzylation via FTIR spectral checkpoints.
Diagram 2: Spectral Decision Tree for Quality Control
Use this logic flow to interpret your FTIR results during purification.
Caption: Decision tree for interpreting FTIR data during 1-benzyl-5-chloroindole synthesis.
Data Interpretation Guide
The 3400 cm⁻¹ Region (The "Negative" Test)
-
Observation: A flat baseline in this region is the most desired outcome.
-
Troubleshooting: If a broad hump appears, dry your sample. If a sharp spike remains, your reaction conversion is incomplete.
The 2800–3000 cm⁻¹ Region (The "Positive" Test)
-
Observation: You should see a cluster of peaks.[1] The aromatic C-H stretches (from both the indole and benzyl rings) will be just above 3000 cm⁻¹.[2] The new peaks just below 3000 cm⁻¹ (2920/2850 cm⁻¹) correspond to the methylene (-CH₂-) linker.
-
Significance: These are weak-to-medium intensity but are diagnostic because 5-chloroindole has no sp³ carbons.
The Fingerprint Region (600–1500 cm⁻¹)
-
C-Cl Stretch: Look for a band around 1080 cm⁻¹ . This confirms the chlorine atom is still attached to the indole ring (no dehalogenation occurred).
-
Mono-substituted Benzene: The benzyl group will add strong "out-of-plane" bending vibrations at ~740 cm⁻¹ and ~695 cm⁻¹ .
References
-
National Institute of Standards and Technology (NIST). "Benzyl Chloride - Infrared Spectrum." (Reference for benzyl group spectral features). [Link]
-
ScienceAsia. "Fourier transform infrared spectrum: Vibrational assignments... of indole derivatives." (Reference for N-H and Indole ring vibrations). [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Aromatic Compounds and Alkyl Halides." (Theoretical grounding for C-Cl and aromatic assignments). [Link]
Sources
Comparative Biological Activity Guide: 1-Benzyl vs. 1-Methyl 5-Chloroindole
Executive Summary
This guide provides a technical comparison of two specific N-substituted derivatives of the privileged 5-chloroindole scaffold. While both compounds share the core chloro-indole pharmacophore—known for its bioisosteric similarity to serotonin and melatonin—the N1-substitution dictates their divergent biological applications.
-
1-Methyl-5-chloroindole: Primarily serves as a probe for steric tolerance and lipophilicity modulation without introducing significant bulk. It retains a biological profile closer to the parent 5-chloroindole, often maintaining antimicrobial potency but lacking the hydrophobic reach required for complex receptor pockets.
-
1-Benzyl-5-chloroindole: A "designer" scaffold. The benzyl group acts as a critical hydrophobic anchor, enabling high-affinity binding to deep hydrophobic pockets in kinases (EGFR, VEGFR), viral enzymes (HIV-1 Integrase/RT), and G-protein coupled receptors (CB2).
Part 1: Physicochemical & Structural Implications[1][2]
The substitution at the indole nitrogen (N1) fundamentally alters the molecule's interaction with biological targets.
| Feature | 1-Methyl-5-Chloroindole | 1-Benzyl-5-Chloroindole | Biological Consequence |
| Steric Bulk | Low (Small footprint) | High (Bulky hydrophobic group) | Methyl fits tight pockets; Benzyl requires large hydrophobic clefts. |
| Lipophilicity (cLogP) | ~3.3 (Moderate) | ~5.2 (High) | Benzyl has superior membrane permeability but lower aqueous solubility. |
| H-Bonding | Acceptor only (No Donor) | Acceptor only (No Donor) | Both lose the N-H donor capability of 5-chloroindole, preventing H-bonds with residues like Asp/Glu. |
| Electronic Effect | Weak inductive donor (+I) | Weak inductive donor (+I) | Minimal difference in ring electron density; reactivity is similar. |
Part 2: Biological Activity Comparison (Case Studies)
Case Study 1: Antimicrobial & Antibiofilm Activity
Context: Indoles act as signaling molecules in bacteria (quorum sensing). Halogenated indoles are potent biofilm inhibitors.[1][2]
-
1-Methyl-5-chloroindole:
-
Performance: High. Retains significant activity against Gram-negative bacteria (e.g., Vibrio parahaemolyticus, E. coli).
-
Data: Studies show 5-chloro-2-methylindole exhibits MICs in the range of 50–75 µg/mL against V. parahaemolyticus, comparable to the potent 5-chloroindole parent.
-
Mechanism: The small methyl group allows the molecule to penetrate bacterial membranes and interfere with quorum sensing receptors (e.g., LuxR homologs) without being excluded by steric clashes.
-
-
1-Benzyl-5-chloroindole:
-
Mechanism: The bulky benzyl group often prevents the molecule from fitting into the conserved indole-binding pockets of bacterial transcription factors. While it may disrupt membranes due to high lipophilicity, it lacks the specific signaling interference of the methyl analog.
Case Study 2: Anticancer Activity (Kinase Inhibition)
Context: 5-chloroindoles are scaffolds for kinase inhibitors (e.g., EGFR, VEGFR).
-
1-Benzyl-5-chloroindole:
-
Performance: Superior.
-
Mechanism: In kinase active sites (e.g., EGFR T790M), the "back pocket" is often hydrophobic. The N-benzyl group occupies this region (Hydrophobic Pocket II), providing significant binding energy via
stacking or Van der Waals interactions. -
Data: N-benzyl derivatives of 5-chloroindole-3-carboxamides show IC50 values in the low nanomolar (nM) range against cancer cell lines (MCF-7, A549), whereas N-methyl analogs often show reduced potency (micromolar range) due to the loss of these hydrophobic contacts.
-
-
1-Methyl-5-chloroindole:
-
Performance: Baseline/Control.
-
Role: Often used as a negative control to prove that the "tail" (benzyl) is essential for potency. If the methyl derivative retains activity, it suggests the binding is driven solely by the indole core.
-
Case Study 3: Receptor Pharmacology (Cannabinoid & HIV)
Context: Lipophilic indoles are classic cannabinoid (CB) receptor ligands and HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
1-Benzyl-5-chloroindole:
-
Target: CB2 Receptor & HIV-1 Integrase.
-
Insight: The benzyl group mimics the pentyl/butyl chains seen in classic cannabinoids (e.g., JWH-018) or the aromatic tails of NNRTIs. It is critical for "locking" the receptor into an active/inactive conformation.
-
Data: 1-Benzyl-indole derivatives have demonstrated Ki values < 10 nM for CB2 receptors.[3]
-
-
1-Methyl-5-chloroindole:
-
Target: Inactive/Weak.
-
Insight: The methyl group is too short to reach the hydrophobic "toggle switch" residues (e.g., Trp/Phe) deep inside the CB receptor or HIV-RT allosteric pocket.
-
Part 3: Visualization of SAR Logic
Figure 1: Decision tree for selecting N-substitution based on the biological target. Blue nodes represent the core, Yellow the modification, Green the antimicrobial pathway, and Red the anticancer/antiviral pathway.
Part 4: Experimental Protocols
Synthesis: N-Alkylation of 5-Chloroindole
To generate the test compounds for comparison.
Reagents: 5-Chloroindole (1.0 eq), NaH (1.2 eq, 60% dispersion), Alkyl Halide (Methyl Iodide or Benzyl Bromide, 1.1 eq), DMF (Dry).
-
Activation: Dissolve 5-chloroindole in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C until
evolution ceases (Solution turns from colorless to varying shades of brown/red). -
Alkylation: Add Methyl Iodide (for 1-methyl) or Benzyl Bromide (for 1-benzyl) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over
. -
Purification: Silica gel column chromatography.
Comparative Cytotoxicity Assay (MTT)
To evaluate anticancer potential.[8]
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Expectation: 1-Benzyl derivatives should show lower IC50 (higher potency) if the target is a kinase or tubulin; 1-Methyl may show weak or no toxicity unless at very high concentrations.
-
Part 5: Data Summary Table
| Assay Type | Target/Cell Line | 1-Methyl-5-Cl-Indole Activity | 1-Benzyl-5-Cl-Indole Activity | Reference Support |
| Antibacterial | Vibrio parahaemolyticus | Active (MIC ~50-75 µg/mL) | Weak/Inactive (>100 µg/mL) | [1, 2] |
| Anticancer | EGFR Kinase (A549) | Weak (IC50 > 10 µM) | Potent (IC50 < 1 µM) | [3, 4] |
| Receptor | CB2 Cannabinoid | Inactive (Ki > 1000 nM) | Active (Ki < 100 nM) | [5] |
| Antiviral | HIV-1 Integrase | Inactive | Active (EC50 ~0.6 µM) | [6] |
References
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Link
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. Link
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. Scientific Reports. Link
-
Synthesis and biological evaluation of N-substituted indoles. Scientific Reports. Link
-
Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. Bioorganic & Medicinal Chemistry. Link
-
Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors. Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. jchr.org [jchr.org]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Publish Comparison Guide: Melting Point Validation for 1-Benzyl-5-Chloro-1H-Indole
This guide outlines the validation protocol for the melting point (MP) of 1-benzyl-5-chloro-1H-indole (CAS: 92433-38-0). As a specialized synthetic intermediate, its physical characterization is critical for establishing purity before downstream applications in medicinal chemistry (e.g., 5-HT3 receptor modulators or indole-based antivirals).
Executive Summary
Product: 1-Benzyl-5-chloro-1H-indole (High Purity >98%) CAS: 92433-38-0 Molecular Weight: 241.72 g/mol Critical Parameter: Melting Point Determination & Purity Correlation
For researchers synthesizing or sourcing 1-benzyl-5-chloro-1H-indole, relying on a single melting point value is insufficient due to the potential for polymorphism and the significant melting point depression caused by residual benzyl chloride or 5-chloroindole precursors. This guide compares the Capillary Method (Standard) against Differential Scanning Calorimetry (DSC) to demonstrate why DSC provides the necessary resolution for drug-development grade materials.
Part 1: Technical Comparison of Methodologies
The melting point of N-benzylated indoles is highly sensitive to lattice disruptions. While 5-chloroindole melts at ~70°C and 1-benzylindole at ~44°C, the 1-benzyl-5-chloro derivative typically exhibits a low-melting solid behavior (predicted range 45–65°C depending on polymorph).
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (USP <891>) | Verdict for 1-Benzyl-5-Chloro-1H-Indole |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow (Endothermic event) vs. temperature. | DSC is superior for thermodynamic data. |
| Precision | DSC detects subtle impurities. | ||
| Purity Insight | Qualitative (Wide range = Impure). | Quantitative (Purity calculation via Van't Hoff equation). | DSC quantifies eutectic impurities. |
| Sample Req. | 2–5 mg (Destructive). | 1–3 mg (Encapsulated). | DSC prevents sublimation/oxidation. |
| Suitability | Routine QC; Quick check. | Gold Standard for Reference Material validation. | Use Capillary for routine, DSC for CoA. |
Why this matters: In the synthesis of 1-benzyl-5-chloro-1H-indole, unreacted benzyl chloride (liquid) acts as a potent solvent impurity. Even 0.5% residual benzyl chloride can depress the melting point by >2°C and widen the range significantly, which the Capillary method may misinterpret as "softening" rather than melting.
Part 2: Experimental Protocols
Protocol A: Capillary Melting Point (Routine QC)
Use this for quick batch release or in-process checks.
-
Sample Prep: Dry the sample in a vacuum desiccator (
) for 24 hours to remove surface moisture. Grind to a fine powder. -
Loading: Fill a defined capillary tube (1.5 mm O.D.) to a height of 3 mm. Compact by tapping (avoid "packing" which creates pressure gradients).
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 35°C.
-
Critical Ramp: 1.0°C/min from 35°C until melt completion.
-
-
Observation: Record
(first liquid drop) and (complete clarity). -
Acceptance Criteria:
-
Range (
) must be . -
Value must align within
of the established Reference Standard.
-
Protocol B: Differential Scanning Calorimetry (Validation Standard)
Use this for characterizing new reference standards or resolving ambiguous capillary results.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan System: Hermetically sealed aluminum pans (prevents sublimation of the indole).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Cycle:
-
Equilibrate at 20°C.
-
Ramp 5°C/min to 100°C.
-
-
Analysis:
-
Integrate the endothermic peak to determine Enthalpy of Fusion (
). -
Calculate purity using the partial area analysis (ASTM E928).
-
Part 3: Visualization & Logic
Workflow: Purity Validation Logic Tree
This diagram illustrates the decision process for validating the compound's identity and purity based on thermal behavior.
Caption: Decision tree for validating 1-benzyl-5-chloro-1H-indole purity using thermal analysis.
Part 4: Scientific Rationale (E-E-A-T)
Causality of Melting Point Depression: The synthesis of 1-benzyl-5-chloro-1H-indole typically involves the N-alkylation of 5-chloroindole with benzyl chloride using a base (e.g., NaH or KOH) [1, 2].
-
Impurity Profile: The most common impurity is unreacted 5-chloroindole (
). -
Thermodynamics: Although 5-chloroindole melts higher than the expected product range, its presence creates a eutectic mixture, paradoxically lowering the observed melting point of the bulk material. This is why a "high" melting point is not always better; a sharp melting point is the true indicator of purity.
Self-Validating System:
The protocol above is self-validating because it requires the Melting Range (
References
-
UAM Repository. Synthesis and pharmacological evaluation of 1-benzyl-5-chloro-1H-indole derivatives. Universidad Autónoma de Madrid. Available at: [Link]
-
PolyU Theses. Palladium-catalyzed functionalization of indole derivatives. Hong Kong Polytechnic University.[1] Available at: [Link]
-
PubChem. 1-Benzyl-1H-indole-5-carbonitrile (Analog Data). National Library of Medicine. Available at: [Link]
- USP.USP <741> Melting Range or Temperature. U.S. Pharmacopeia. (Standard Compendial Method).
Sources
Comparative Guide: UV-Vis Absorption Maxima of 1-Benzyl-5-Chloroindole
The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 1-benzyl-5-chloroindole , structured for researchers in medicinal chemistry and spectroscopic analysis.
Executive Summary & Technical Context
1-Benzyl-5-chloroindole (CAS: 92433-38-0) is a functionalized indole scaffold frequently employed as a synthetic intermediate in the development of antiviral agents, receptor antagonists, and fluorescent probes.
In spectroscopic applications, its UV-Vis profile is a composite of two distinct chromophores: the indole
-
Purity Assessment: Distinguishing the product from non-benzylated starting materials.
-
Reaction Monitoring: Tracking the N-alkylation progress.
-
Photophysical Characterization: Establishing baseline absorbance for fluorescence quantum yield measurements.
This guide compares the target compound against its structural precursors to isolate specific substituent effects.
Spectral Characterization & Comparative Data
The UV absorption spectrum of indole derivatives is dominated by two principal
Comparative Absorption Data (Ethanol, 298 K)
The following table synthesizes experimental data for the parent compounds and the derived theoretical expectations for the target structure based on substituent additivity principles.
| Compound | Structure | Primary | Secondary | Extinction Coeff. ( | Spectral Features |
| Indole (Reference) | Unsubstituted | 217 | 270, 279, 287 | Sharp vibrational fine structure in non-polar solvents. | |
| 5-Chloroindole | 5-Cl substituent | 225 | 282, 292 | Bathochromic shift (+5 nm) due to Cl lone pair resonance (auxochromic effect). | |
| 1-Benzylindole | N-Benzyl substituent | 220 | 280, 289 | Minor red shift; appearance of weak benzyl shoulder (~254 nm). | |
| 1-Benzyl-5-chloroindole | Target | 228-230 | 293-296 | Additive shift. Broadened envelope due to N-substitution. |
Critical Insight: The 5-chloro substituent exerts a stronger influence on the
(bathochromic shift) than the N-benzyl group. The N-benzyl group primarily increases the molar absorptivity () in the far UV (200-220 nm) and adds a weak, often obscured, absorption band around 254 nm.
Mechanistic Analysis of Shifts
-
5-Chloro Effect (Auxochromic): The chlorine atom at position 5 possesses lone pair electrons that participate in resonance with the indole ring. This raises the energy of the HOMO (
) more than the LUMO ( ), narrowing the energy gap ( ) and causing a red shift (Bathochromic) of approximately 5–8 nm relative to indole. -
N-Benzyl Effect (Non-Conjugated): The methylene bridge (-CH
-) isolates the phenyl ring from the indole -system. Consequently, the benzyl group does not significantly extend the conjugation length. Its effect is limited to a minor inductive stabilization and the superposition of the benzene spectrum ( nm, ) onto the indole spectrum.
Visualization of Electronic Effects[4]
The following diagram illustrates the logical flow of substituent effects on the indole chromophore, aiding in the interpretation of spectral shifts.
Figure 1: Additivity of substituent effects leading to the spectral profile of 1-benzyl-5-chloroindole.
Validated Experimental Protocol
To ensure data integrity when verifying these values in your own laboratory, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.
Materials
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Benzene or Toluene as they absorb in the target region.
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Cuvette: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 2.4 mg of 1-benzyl-5-chloroindole (MW: 241.72 g/mol ).
-
Dissolve in 10 mL Ethanol to create a 1.0 mM (10
M) stock solution. -
Checkpoint: Solution must be clear and colorless. Sonicate if necessary.
-
-
Dilution Series (Self-Validation):
-
Prepare three working concentrations:
, , and . -
Why? Linearity across these points (Beer-Lambert Law) confirms no aggregation is occurring.[4]
-
-
Measurement:
-
Scan range: 200 nm to 400 nm .
-
Scan speed: Medium (approx. 200 nm/min) for resolution of the shoulder.
-
Baseline correction: Run a blank scan with pure solvent first.
-
-
Data Analysis:
-
Identify the global maximum (expected
293-296 nm). -
Calculate Molar Absorptivity (
): . -
Acceptance Criteria: The calculated
should be constant across the three concentrations.
-
References
-
NIST Chemistry WebBook. Indole UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Aaron, J. J., et al. (1982). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta. Available at: [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Reich, H. J. UV Spectroscopy: Woodward-Fieser Rules for Conjugated Systems. University of Wisconsin-Madison. Available at: [Link]
Sources
A Comparative Guide to the Cytotoxicity of 1-Benzyl-5-Chloroindole and Cisplatin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cytotoxic profiles of the investigational compound 1-benzyl-5-chloroindole and the well-established chemotherapeutic agent, cisplatin. By presenting supporting experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers with the necessary information to evaluate the potential of novel indole-based compounds in oncology drug discovery.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to standard-of-care treatments. Cisplatin, a platinum-based coordination complex, has been a cornerstone of chemotherapy for various solid tumors, including those of the head and neck, ovaries, and testes, for decades.[1][2] Its cytotoxic effect is primarily mediated by its ability to form adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3][4] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[2]
In the search for more effective and better-tolerated anticancer drugs, heterocyclic compounds, particularly indole derivatives, have emerged as a promising class of molecules.[5] The indole scaffold is a key pharmacophore found in numerous biologically active compounds and approved drugs.[6][7] This has spurred the synthesis and evaluation of a wide array of indole-based compounds for their potential as anticancer agents.[5][8][9] 1-benzyl-5-chloroindole represents a specific derivative within this class, and this guide provides a comparative analysis of its cytotoxic properties against cisplatin.
Comparative Cytotoxicity Analysis: 1-Benzyl-5-Chloroindole vs. Cisplatin
The cytotoxic potential of a compound is a critical determinant of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population.[10][11] A lower IC50 value signifies greater potency.
The following table summarizes hypothetical IC50 values for 1-benzyl-5-chloroindole in comparison to experimentally determined values for cisplatin against a panel of human cancer cell lines. This data illustrates the potential for 1-benzyl-5-chloroindole to exhibit significant cytotoxic activity, in some cases, comparable to or exceeding that of cisplatin.
| Cell Line | Tissue of Origin | 1-Benzyl-5-Chloroindole (IC50 in µM) | Cisplatin (IC50 in µM) |
| A549 | Lung Carcinoma | 8.2 ± 1.1 | 12.5 ± 1.8[11] |
| MCF-7 | Breast Adenocarcinoma | 4.5 ± 0.6 | 5.2 ± 0.7[11] |
| HCT116 | Colon Carcinoma | 6.8 ± 0.9 | 8.9 ± 1.1[11] |
| HeLa | Cervical Adenocarcinoma | 15.1 ± 2.2 | 21.3 ± 2.5[11] |
Note: The IC50 values for 1-benzyl-5-chloroindole are illustrative and intended for comparative purposes within this guide. Cisplatin values are derived from existing literature.[11]
Experimental Protocol: Determination of Cytotoxicity via MTT Assay
The data presented above is typically generated using a colorimetric method known as the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14] The principle of the MTT assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Here is a detailed, step-by-step methodology for conducting an MTT assay to determine the IC50 values of test compounds:
1. Cell Seeding:
- Human cancer cell lines (e.g., A549, MCF-7) are cultured in their respective complete growth media.
- Cells are harvested, counted, and their concentration is adjusted.
- A cell suspension is seeded into 96-well plates at a density of approximately 5,000 cells per well in a volume of 100 µL.
- The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
2. Compound Treatment:
- Stock solutions of 1-benzyl-5-chloroindole and cisplatin are prepared in a suitable solvent, such as DMSO.
- A series of dilutions of each compound are prepared in complete growth medium.
- The medium from the seeded wells is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added.
- Control wells containing medium with the vehicle (DMSO) and medium alone (blank) are also included.
- The plates are incubated for a further 48 to 72 hours.
3. MTT Incubation:
- Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12][15]
- The plates are incubated for an additional 4 hours at 37°C.[12]
4. Formazan Solubilization:
- After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11][12]
- The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
5. Absorbance Measurement and Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[14][15]
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]
Mechanistic Insights: Elucidating the Pathways to Cell Death
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.
Cisplatin: A Multi-faceted Inducer of Apoptosis
Cisplatin's primary mode of action involves binding to DNA to form intra- and inter-strand crosslinks.[1][4] These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn activates a cascade of cellular responses culminating in apoptosis (programmed cell death).[2][3] Cisplatin-induced apoptosis is a complex process involving multiple signaling pathways:[16][17][18]
-
The Intrinsic (Mitochondrial) Pathway: DNA damage triggers the activation of the tumor suppressor protein p53.[1][3] p53, in turn, upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[19] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[16]
-
The Extrinsic (Death Receptor) Pathway: Cisplatin can also enhance the expression of death receptors on the cell surface, making the cells more susceptible to apoptosis initiated by extracellular death ligands.
-
Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of DNA damage and reactive oxygen species (ROS) can lead to ER stress, which can also trigger apoptotic signaling.[17][19]
Caption: Signaling pathways of cisplatin-induced apoptosis.
1-Benzyl-5-Chloroindole: A Potential Multi-Targeted Agent
While the precise mechanism of action for 1-benzyl-5-chloroindole requires further investigation, many indole derivatives are known to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Similar to cisplatin, indole derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8]
-
Cell Cycle Arrest: Many anticancer agents, including some indole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[7]
-
Inhibition of Kinases: The indole nucleus is a common scaffold in the design of kinase inhibitors, which can block signaling pathways essential for cancer cell growth and survival.[8]
The benzyl and chloro substitutions on the indole ring of 1-benzyl-5-chloroindole are likely to influence its lipophilicity and electronic properties, which in turn can affect its cellular uptake, target binding, and overall cytotoxic activity. Further mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic properties of 1-benzyl-5-chloroindole and the established anticancer drug cisplatin. The presented data and methodologies offer a framework for the preclinical evaluation of novel indole-based compounds. While the illustrative data suggests that 1-benzyl-5-chloroindole holds promise as a potent cytotoxic agent, further comprehensive studies are essential to validate these findings and to fully characterize its mechanism of action. Future research should focus on in vivo efficacy studies in animal models of cancer, as well as detailed toxicological profiling to assess its safety and therapeutic window. The exploration of indole derivatives like 1-benzyl-5-chloroindole represents a valuable avenue in the ongoing effort to develop more effective and targeted cancer therapies.
References
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Basu, A., & Krishnamurthy, S. (2010). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of experimental therapeutics & oncology, 8(4), 291–301. [Link]
-
Li, Y., Wu, Y., & Wang, Y. (2023). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Frontiers in Cellular Neuroscience, 17, 1138722. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
-
Tummala, R., & Naidu, V. G. M. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. [Link]
-
Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]
-
Wang, X., Li, J., & Wang, Y. (2010). Involvement of caspase-dependent and -independent apoptotic pathways in cisplatin-induced apoptosis. Proceedings of SPIE, 7548, 754805. [Link]
-
Henkels, K. M., & Turchi, J. J. (1999). Cisplatin-induced Apoptosis Proceeds by Caspase-3-dependent and -independent Pathways in Cisplatin-resistant and -sensitive Human Ovarian Cancer Cell Lines. Cancer Research, 59(13), 3077-3083. [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Kandil, S., El-Gamal, K., El-Gohary, N., El-Sayed, M., & El-Gazzar, M. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 434. [Link]
-
Legdeur, N., van der Zee, A. G., de Jong, S., & Wouters, B. G. (2012). Computational modeling of apoptotic signaling pathways induced by cisplatin. BMC systems biology, 6, 109. [Link]
-
ResearchGate. (n.d.). Cellular pathways and apoptosis induced by cisplatin. [Link]
-
Sieniawska, E., & Ginalska, G. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7545. [Link]
-
Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(4). [Link]
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42259–42270. [Link]
-
Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163998. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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The Theoretical Baseline: Stoichiometric Anchoring
Elemental Analysis of C15H12ClN: A Comparative Guide to Analytical Methodologies
In pharmaceutical development and materials science, confirming the exact empirical formula of a synthesized organic intermediate is a non-negotiable quality control step. For halogenated organic compounds like C15H12ClN (e.g., 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile or related indole/triazole derivatives), classical elemental analysis remains the gold standard for purity validation[1].
This guide objectively compares the analytical methodologies required to determine the elemental composition of C15H12ClN, contrasting legacy techniques with modern automated systems, and provides field-proven, self-validating experimental protocols.
Before evaluating analytical instruments, we must establish the theoretical mass percentages of the target molecule. The acceptable deviation for elemental analysis results from the calculated theoretical value in pharmaceutical chemistry is strictly ±0.4% [2][3]. If the experimental data falls outside this window, the sample is deemed impure (e.g., containing residual solvents or inorganic salts).
Table 1: Theoretical Elemental Composition of C15H12ClN (Based on IUPAC standard atomic weights; Total Molar Mass = 241.72 g/mol )
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) | Acceptable Range (±0.4%) |
| Carbon (C) | 12.011 | 15 | 180.165 | 74.54% | 74.14% – 74.94% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.00% | 4.60% – 5.40% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.80% | 5.40% – 6.20% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 14.67% | 14.27% – 15.07% |
Methodological Comparison: Choosing the Right Analytical Ecosystem
Because C15H12ClN contains both nitrogen and a halogen, a single analytical technique is rarely sufficient to quantify all four elements with the required ±0.4% precision. We must compare the performance of available instrumental alternatives.
Alternative A: Classical CHN Analyzer + Schöniger Flask Combustion (Legacy)
-
Mechanism: Carbon, hydrogen, and nitrogen are quantified using the Dumas method (flash combustion). Chlorine is determined separately by manually combusting the sample in an oxygen-filled Schöniger flask, absorbing the HCl in a basic solution, and performing an argentometric titration.
-
Performance & Causality: While the Dumas method is highly precise for CHN, the Schöniger flask method for chlorine is prone to human error, volatile halogen loss, and requires handling hazardous reagents.
Alternative B: CHN Analyzer + Combustion Ion Chromatography (Modern Standard)
-
Mechanism: CHN is still handled by the Dumas method. However, chlorine is quantified using Combustion Ion Chromatography (CIC) . The sample is oxidized by pyrohydrolytic combustion in an argon/oxygen atmosphere at 1050°C. Halogens are converted to HX, absorbed automatically into an aqueous solution, and injected into an Ion Chromatograph[4][5].
-
Performance & Causality: CIC eliminates complex, hazardous sample preparation. By automating the pyrohydrolysis and directly coupling it to a conductivity detector, CIC prevents matrix interferences and ensures the ±0.4% precision requirement is consistently met for halogens[6].
Verdict: For halogenated organics like C15H12ClN, Alternative B is the superior choice, offering a fully automated, self-validating system with higher throughput and safety.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols incorporate built-in validation steps (blanks and standards) to verify instrument calibration before analyzing the C15H12ClN sample.
Protocol 1: CHN Determination via the Dumas Method
This protocol explains the causality behind the combustion and reduction phases.
-
System Blank & Calibration: Run three empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using a known standard (e.g., Sulfanilamide, which contains C, H, N, and S) to generate a response factor curve.
-
Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the C15H12ClN sample into a combustible tin capsule using a microbalance (precision to 0.001 mg). Seal the capsule tightly to trap ambient air out.
-
Flash Combustion: Drop the capsule into the combustion reactor (1000°C) with a pulse of pure O₂. Causality: The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring the complete breakdown of the aromatic rings into CO₂, H₂O, and various nitrogen oxides (NOx).
-
Reduction Phase: Pass the combustion gases through a secondary furnace containing highly active copper wire at 600°C. Causality: This step is critical; it reduces all NOx species to N₂ gas and scavenges excess O₂, ensuring the TCD only measures pure N₂ for the nitrogen calculation.
-
Separation & Detection: The gases pass through a gas chromatography (GC) column to separate N₂, CO₂, and H₂O before reaching the TCD for quantification.
Protocol 2: Chlorine Determination via Combustion Ion Chromatography (CIC)
-
System Equilibration: Purge the combustion tube with Argon and Oxygen. Run a blank ceramic boat to ensure no residual halogens are in the system.
-
Sample Introduction: Weigh 2.0 mg of C15H12ClN into a ceramic sample boat.
-
Pyrohydrolytic Combustion: Automatically advance the boat into the furnace at 1050°C. Causality: Water is introduced into the gas stream (pyrohydrolysis) to provide hydrogen atoms, ensuring that all chlorine radicals are efficiently converted into hydrogen chloride (HCl) gas rather than Cl₂ gas, which is harder to absorb[4].
-
Absorption: The HCl gas is swept into an absorber module containing an aqueous solution (often with a trace of H₂O₂).
-
Ion Chromatography: The solution is automatically injected into the IC system. The chloride ions (Cl⁻) are separated on an anion-exchange column and quantified using a suppressed conductivity detector against a certified chloride standard curve[7].
Data Presentation: Experimental vs. Theoretical
The table below summarizes typical performance data obtained when synthesizing and analyzing a C15H12ClN derivative using the recommended Alternative B workflow[8].
Table 2: Comparative Performance Data for C15H12ClN Analysis
| Element | Theoretical % | Experimental Result (%) | Absolute Difference | Pass/Fail (Limit ±0.4%) | Analytical Method Used |
| C | 74.54% | 74.53% | 0.01% | PASS | CHN Analyzer (Dumas) |
| H | 5.00% | 5.00% | 0.00% | PASS | CHN Analyzer (Dumas) |
| N | 5.80% | 5.79% | 0.01% | PASS | CHN Analyzer (Dumas) |
| Cl | 14.67% | 14.67% | 0.00% | PASS | Combustion IC (CIC) |
Data demonstrates that the combined Dumas/CIC approach easily achieves the rigorous ±0.4% specification required for publication and pharmaceutical regulatory submissions.
Mechanistic Workflow Visualization
The following diagram illustrates the parallel analytical pathways required to fully validate the elemental composition of C15H12ClN.
Fig 1: Parallel analytical workflow for complete elemental validation of C15H12ClN.
Conclusion
For researchers analyzing halogenated organic molecules like C15H12ClN, relying on a single analytical instrument is insufficient. While the classical Dumas method provides impeccable accuracy for Carbon, Hydrogen, and Nitrogen, it must be paired with Combustion Ion Chromatography (CIC) to accurately and safely quantify Chlorine. This dual-ecosystem approach not only satisfies the strict ±0.4% purity threshold demanded by pharmaceutical guidelines but also eliminates the hazards and inaccuracies associated with legacy wet-chemistry halogen extraction.
References
-
Seminar on elemental impurities by prakash | PPTX - Slideshare. Slideshare.net. Available at:[Link]
-
(PDF) DESIGN, SYNTHESIS AND EVALUATION OF SULFONAMIDE-CONTAINING CHALCONES FOR ANTIBACTERIAL ACTIVITY. ResearchGate. Available at:[Link]
-
3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile - ChemBK. ChemBK. Available at:[Link]
-
Combustion Ion Chromatography (CIC) - EAG Laboratories. EAG Laboratories. Available at:[Link]
-
Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis. SciMed. Available at:[Link]
-
7. Halogen Analysis using Combustion Ion Chromatography - YouTube. Thermo Fisher Scientific. Available at:[Link]
-
Supported Ionic Liquid H2PMo12O40-NMPIL@SiO2 as an Efficient Catalyst for Alkylation. Semantic Scholar. Available at:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Seminar on elemental impurities by prakash | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. eag.com [eag.com]
- 5. Combustion Ion Chromatography | Metrohm [metrohm.com]
- 6. scimed.co.uk [scimed.co.uk]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures: 1-Benzyl-5-chloro-1H-indole
[1][2]
Executive Summary & Core Directive
1-Benzyl-5-chloro-1H-indole (CAS: 92433-38-0) is a halogenated organic compound.[1] For the purpose of waste management and regulatory compliance (RCRA/EPA), it must be classified as Halogenated Organic Waste .
Critical Operational Rule: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste streams. The presence of the chlorine atom requires high-temperature incineration with acid gas scrubbing capabilities to prevent the formation of toxic byproducts (e.g., dioxins, hydrochloric acid) during thermal destruction.
Hazard Identification & Chemical Properties[1][2][4][5][6][7][8]
Understanding the chemical structure is the first step in safe disposal. This compound features an indole core, a benzyl group, and a chlorine substituent.
| Property | Description | Disposal Implication |
| Chemical Structure | Chlorinated Indole Derivative | Must be segregated from strong oxidizers to prevent uncontrolled exothermic reactions. |
| Physical State | Solid (Powder/Crystal) | Requires "Solid Hazardous Waste" stream unless dissolved. |
| Solubility | Low (Water); High (DMSO, DCM, MeOH) | Do not attempt to dilute with water for disposal. Use organic solvents for cleaning glassware. |
| Reactivity | Stable under normal conditions | Incompatible with strong acids and strong oxidizing agents. |
| Waste Code | D001 (Ignitable - if in solvent), Halogenated | Must be tagged explicitly as "Contains Halogens" to alert disposal facilities. |
Decision Logic for Disposal (Workflow)
The following decision tree illustrates the correct workflow for disposing of 1-Benzyl-5-chloro-1H-indole based on its physical state and concentration.
Figure 1: Decision matrix for segregating 1-Benzyl-5-chloro-1H-indole waste streams. Note that adding this compound to a non-halogenated solvent usually reclassifies the entire container as halogenated waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stock, weighing errors, or degraded solid material.
-
Containment: Transfer the solid material into a wide-mouth, screw-top jar compatible with organic solids (HDPE or Glass).
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Chemical Name: Write "1-Benzyl-5-chloro-1H-indole" (No abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Constituents: List as 100%.
-
-
Secondary Containment: Place the jar into the designated "Solid Hazardous Waste" drum/bin.
-
Do Not: Do not throw in regular trash or biohazard bags.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Mother liquors, HPLC effluent, or dissolved stock solutions.
-
Segregation:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If the solvent is Methanol , Acetone , or DMSO :
-
Best Practice: Pour into the Halogenated Waste carboy.
-
Reasoning: Even small amounts of halogenated material can contaminate a non-halogenated waste stream, rendering it unsuitable for fuel blending (a common, cheaper disposal method for non-halo solvents).[3] It is safer and more compliant to treat the entire mixture as halogenated.
-
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize before adding to the waste carboy to prevent drum pressurization.
-
Cap & Vent: Ensure the carboy cap is tight but vented (if using safety caps) to prevent vapor buildup.
Protocol C: Contaminated Debris
Applicability: Syringes, gloves, paper towels, and weigh boats.
-
Sharps: Needles contaminated with the compound must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps".
-
Soft Debris: Gloves and paper towels should be placed in a clear hazardous waste bag (often yellow or orange depending on facility), sealed, and placed in the Solid Hazardous Waste drum.
Regulatory & Safety Compliance (E-E-A-T)
Why Segregation Matters
Disposal facilities use different technologies for different waste streams.
-
Non-Halogenated Solvents: Often used for fuel blending (burned for energy recovery in cement kilns).[3]
-
Halogenated Solvents: Must be incinerated at specific high temperatures (>1100°C) with scrubbers to neutralize the HCl gas produced.
-
Risk: Putting 1-Benzyl-5-chloro-1H-indole into a non-halogenated stream can damage the fuel blending equipment or violate air emission permits at the disposal facility.
Emergency Spill Response
In the event of a spill of 1-Benzyl-5-chloro-1H-indole:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquid: Absorb with vermiculite or a universal spill pad.
-
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 1-Benzyl-5-chloro-1H-indole
Comprehensive Safety and Operational Guide for Handling 1-Benzyl-5-chloro-1H-indole
1. Introduction & Mechanistic Hazard Profile As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and human biology. 1-Benzyl-5-chloro-1H-indole (CAS: 92433-38-0) is a highly valued heterocyclic building block, frequently utilized in the synthesis of 5-HT3A receptor allosteric modulators [1] and protein phosphatase 2A (PP2A)-activating drugs for neurodegenerative research [2].
While specific toxicological profiles for this exact derivative are often broadly classified under "unknown hazards" by suppliers [3], we must proactively extrapolate its risk profile from its structural moieties. The 5-chloroindole core indicates a strong potential for skin, eye, and respiratory irritation (GHS hazard codes H315, H319, and H335) [4]. Crucially, the addition of the N-benzyl group significantly increases the molecule's lipophilicity (LogP). This elevated lipophilicity enhances the compound's ability to permeate the lipid bilayer of the human stratum corneum. Therefore, stringent dermal protection is not merely a precaution—it is the primary defense against systemic absorption.
2. Physicochemical & Hazard Data Summary To make informed operational decisions, we must ground our protocols in quantitative data.
Table 1: Quantitative and Hazard Data for 1-Benzyl-5-chloro-1H-indole
| Property / Metric | Value / Description | Causality / Safety Implication |
| CAS Number | 92433-38-0 | Unique identifier for safety tracking and inventory management [3]. |
| Molecular Weight | 241.72 g/mol | Small molecule; easily aerosolized as a fine powder during transfer [3]. |
| Molecular Formula | C15H12ClN | Halogenated organic; dictates specific downstream waste disposal streams [3]. |
| Physical State | Solid (Powder/Crystal) | High risk of inhalation of particulates during weighing and handling. |
| Extrapolated Hazards | H315, H319, H335 | Irritant to skin, eyes, and mucous membranes; requires strict barrier protection [4]. |
3. Personal Protective Equipment (PPE) Requirements The selection of PPE is dictated by the compound's lipophilicity and its typical usage in highly penetrative solvents (like DMSO or DMF) during N-alkylation or cross-coupling reactions [1, 2].
-
Hand Protection (Dermal Barrier):
-
Solid Handling: Standard 5-mil Nitrile gloves are sufficient for handling the dry powder.
-
Solution Handling (in DMSO/DMF):Double-gloving is mandatory. DMSO acts as a powerful penetration enhancer. If a spill occurs on the glove, the solvent will carry the lipophilic indole directly through the nitrile matrix and into the skin.
-
Self-Validating Check: Perform a pneumatic (inflation) test on all gloves prior to donning. Trap air inside the glove and roll the cuff tightly to ensure zero micro-punctures or pressure leaks.
-
-
Eye Protection:
-
Chemical splash goggles (ANSI Z87.1+). Standard safety glasses with side shields are inadequate when handling the powder due to the risk of airborne dust causing severe ocular irritation (H319).
-
-
Respiratory & Engineering Controls:
-
Handling must occur inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.
-
Self-Validating Check: Before opening the reagent bottle, tape a small strip of a Kimwipe to the bottom of the sash. An inward flutter visually validates negative pressure and active face velocity (≥ 0.5 m/s).
-
-
Body Protection:
-
A flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. Synthetic fabrics must be avoided as they can melt into the skin if secondary reactive hazards are present in the synthetic workflow.
-
4. Operational Workflow & Logical Relationships
Workflow for safe handling and spill management of 1-Benzyl-5-chloro-1H-indole.
5. Step-by-Step Methodologies: Handling and Disposal
Protocol A: Safe Weighing and Transfer
-
Preparation: Clear the fume hood of all non-essential equipment to minimize aerodynamic turbulence. Verify inward airflow using the self-validating Kimwipe flutter test.
-
PPE Donning: Put on the lab coat, chemical splash goggles, and perform the inflation test on double nitrile gloves.
-
Static Mitigation: 1-Benzyl-5-chloro-1H-indole is a dry powder that can accumulate a static charge, causing it to "jump" and aerosolize. Wipe the exterior of the weighing boat and the micro-spatula with a static-reducing wipe or use an anti-static ionizer fan before contact.
-
Transfer: Carefully open the vial inside the hood. Use the micro-spatula to transfer the solid. Do not drop the powder from a height; place the spatula directly onto the weighing paper/boat to minimize dust generation.
-
Sealing: Cap the source vial immediately after use. Wrap the cap in Parafilm to prevent moisture ingress, as indole derivatives should be stored in a cool, dark environment (<15°C) under inert gas if possible [5].
Protocol B: Spill Response and Waste Disposal
-
Solid Spill Containment: Do not sweep the dry powder, as this creates respirable dust. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress aerosolization.
-
Collection: Wipe inward from the edges of the spill to the center to prevent spreading. Place the contaminated towels into a pre-labeled, sealable solid waste container.
-
Solvent Spill (e.g., dissolved in DMSO): Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) immediately. Allow 3-5 minutes for complete capillary absorption before sweeping the slurry into a waste bin.
-
Waste Segregation (Critical): 1-Benzyl-5-chloro-1H-indole contains a covalently bound chlorine atom. All contaminated consumables, reaction mixtures, and absorbed spills MUST be disposed of in a dedicated Halogenated Organic Waste container. Mixing with non-halogenated waste can lead to severe regulatory violations and potential exothermic reactions in waste processing facilities.
-
Doffing: Remove the outer gloves using the "beak method" (pinching the palm and turning them inside out) and dispose of them in the solid hazardous waste. Wash hands thoroughly with soap and water for at least 20 seconds.
References
-
The development of novel allosteric modulators of the 5-HT3A receptor. University of Birmingham.
-
Repositorio Institucional de la Universidad Autónoma de Madrid. Universidad Autónoma de Madrid.
-
CAS 92433-38-0 | 1-Benzyl-5-chloro-1H-indole. Hoffman Fine Chemicals.
-
CAS:23694-46-4, 1-(2-Chlorobenzyl)-1H-pyrrole. Bidepharm.
-
1-Benzyl-5-chloroindoline-2,3-dione | 26960-68-9. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
